Methyl sorbate
Description
Properties
IUPAC Name |
methyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVAGQCDSHWFK-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30813-48-0 | |
| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30862370 | |
| Record name | Methyl (E,E)-sorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
180.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; miscible in oils, soluble (in ethanol) | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.938 | |
| Record name | Methyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
689-89-4, 1515-80-6 | |
| Record name | Methyl sorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hexa-2,4-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (E,E)-sorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl (E,E)-hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3048615R1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5 °C | |
| Record name | Methyl sorbate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic Analysis of Methyl Sorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2E,4E)-hexa-2,4-dienoate, commonly known as methyl sorbate. It includes tabulated spectral data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with a standardized workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 689-89-4; Molecular Formula: C₇H₁₀O₂; Molecular Weight: 126.15 g/mol ).
Table 1: Infrared (IR) Spectroscopy Data
The following are characteristic absorption peaks for this compound. The data is based on typical values for α,β-unsaturated esters.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3030-3010 | Medium | C-H Stretch | C=C-H (vinylic) |
| ~2955, 2850 | Medium | C-H Stretch | -CH₃ (aliphatic) |
| ~1725-1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1640, 1615 | Medium | C=C Stretch | Conjugated Diene |
| ~1435 | Medium | C-H Bend (scissoring) | -CH₃ |
| ~1270, 1170 | Strong | C-O Stretch | Ester |
| ~995 | Strong | =C-H Bend (out-of-plane) | trans C=C |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 7.26 | dd | 1H | 15.4, 10.0 | H-3 |
| 6.19 | m | 1H | - | H-4 or H-5 |
| 6.14 | m | 1H | - | H-5 or H-4 |
| 5.78 | d | 1H | 15.4 | H-2 |
| 3.73 | s | 3H | - | -OCH₃ |
| 1.85 | d | 3H | ~6.0 | -CH₃ (at C-5) |
| [dd = doublet of doublets, m = multiplet, d = doublet, s = singlet] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
The following are typical predicted chemical shifts for the carbon atoms in this compound in CDCl₃.
| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |
| ~167.5 | C-1 (C=O) |
| ~145.0 | C-3 or C-5 |
| ~140.0 | C-4 or C-2 |
| ~129.5 | C-5 or C-3 |
| ~118.0 | C-2 or C-4 |
| ~51.5 | -OCH₃ |
| ~18.5 | C-6 (-CH₃) |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained via Electron Ionization (EI). The table lists the major fragment ions and their relative abundance.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment of Ion Fragment |
| 126 | ~50 | [M]⁺ (Molecular Ion) |
| 111 | ~85 | [M - CH₃]⁺ |
| 95 | ~71 | [M - OCH₃]⁺ |
| 67 | 100 (Base Peak) | [C₅H₇]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above for a liquid sample like this compound.
Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)
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Sample Preparation : Ensure the this compound sample is free of water and particulate matter.
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Salt Plate Handling : Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by the edges to avoid moisture from fingerprints.
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Sample Application : Place one to two drops of the neat (undiluted) this compound liquid onto the surface of one salt plate.
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Film Formation : Place the second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates.
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Data Acquisition :
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Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Collect a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing : Perform a background subtraction and process the resulting transmittance or absorbance spectrum. Identify and label the major absorption peaks.
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Cleaning : Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
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Sample Preparation :
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Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0.03% v/v).
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Gently vortex or swirl the vial to ensure the sample is completely dissolved.
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Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height should be approximately 4-5 cm.
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Instrument Setup :
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Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
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Place the assembly into the NMR spectrometer's magnet.
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Data Acquisition :
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Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
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Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.
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Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
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Acquisition : Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and begin data collection.
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Data Processing :
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Apply Fourier transformation to the raw free induction decay (FID) signal.
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Phase-correct the resulting spectrum.
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Calibrate the chemical shift axis using the TMS signal at 0 ppm.
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Integrate the peaks (for ¹H NMR) and identify the chemical shifts, multiplicities, and coupling constants.
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Mass Spectrometry (MS) Protocol (Electron Ionization)
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Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer. For a liquid, this is typically done via direct injection into a heated probe or through the injector of a Gas Chromatography (GC-MS) system.
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Ionization (Electron Ionization - EI) :
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The sample molecules in the gas phase enter the ion source.
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A beam of high-energy electrons (typically 70 eV) bombards the molecules.
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This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).
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The excess energy causes the molecular ion to fragment into smaller, characteristic charged ions.
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Mass Analysis :
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The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection :
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An electron multiplier or similar detector records the abundance of ions at each m/z value.
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Data Processing :
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The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio.
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Identify the molecular ion peak and the base peak (the most abundant ion), and analyze the fragmentation pattern to confirm the structure.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Sorbate
Introduction
Methyl sorbate, systematically known as methyl (2E,4E)-hexa-2,4-dienoate, is an organic compound with the chemical formula C₇H₁₀O₂. As a derivative of sorbic acid, it is a conjugated diene ester. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including data presentation, experimental protocols, and visualizations of its chemical structure and analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The following sections summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented in tabular format for clarity and ease of comparison.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-3 | 7.26 | dd | 15.4, 10.0 |
| H-5 | 6.19 | m | - |
| H-4 | 6.14 | m | - |
| H-2 | 5.78 | d | 15.4 |
| OCH₃ | 3.73 | s | - |
| CH₃ (C-6) | 1.85 | d | ~6.0 |
dd = doublet of doublets, m = multiplet, d = doublet, s = singlet
¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR chemical shift data are predicted values based on computational models and analysis of similar chemical structures. Experimentally obtained values may vary slightly. These predictions serve as a reliable reference for spectral interpretation in the absence of a publicly available, assigned experimental dataset.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-1 (C=O) | 167.5 |
| C-4 | 145.0 |
| C-5 | 140.0 |
| C-3 | 130.0 |
| C-2 | 118.0 |
| OCH₃ | 51.5 |
| C-6 | 18.5 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
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Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for compounds like this compound.
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Dissolution: Dissolve the weighed sample in the deuterated solvent within a clean, dry vial.
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Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.
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Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.
NMR Data Acquisition
¹H NMR Spectroscopy:
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Spectrometer Frequency: 400 MHz or higher for better resolution.
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Spectral Width: 0-12 ppm.
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Pulse Angle: 30-45 degrees.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans, depending on the sample concentration.
¹³C NMR Spectroscopy:
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Spectrometer Frequency: 100 MHz or higher.
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Spectral Width: 0-200 ppm.
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Pulse Program: A standard proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Data Processing
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Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
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Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Mandatory Visualization
The following diagrams were generated using the Graphviz (DOT language) to visualize the chemical structure with NMR assignments and the logical workflow for NMR analysis.
Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.
Caption: Logical workflow for NMR spectral analysis.
Spectroscopic Analysis of Methyl Sorbate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of methyl sorbate. It includes detailed experimental protocols, quantitative spectral data, and an illustrative workflow for the analysis of this compound, which is of interest in various research and development applications, including its use as a flavoring agent and in organic synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, arising from electronic transitions within the conjugated π-electron system of the molecule.
Quantitative UV-Vis Spectral Data
The key quantitative parameter obtained from the UV-Vis analysis of this compound is its wavelength of maximum absorbance (λmax), which corresponds to the energy required for the primary π → π* electronic transition.
| Parameter | Value | Solvent |
| λmax | ~260 nm | Ethanol |
| Molar Absorptivity (ε) | High (characteristic of π → π* transitions in conjugated systems) | Ethanol |
Note: The molar absorptivity (ε) is expected to be high, typically in the range of 10,000 to 25,000 L·mol⁻¹·cm⁻¹, which is characteristic of conjugated dienoic esters. However, a precise, experimentally verified value from the literature is not consistently available.
Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines the steps for obtaining the UV-Vis spectrum of this compound.
1.2.1. Materials and Equipment
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This compound (high purity)
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Spectrophotometric grade ethanol
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Volumetric flasks (e.g., 10 mL, 100 mL)
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Micropipettes
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Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer
1.2.2. Procedure
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Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
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Preparation of a Dilute Solution: Prepare a dilute solution from the stock solution suitable for spectroscopic analysis. For example, dilute 1 mL of the stock solution to 100 mL with ethanol in a volumetric flask. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).
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Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
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Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) used to prepare the sample solution. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.
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Sample Measurement: Rinse the sample cuvette with a small amount of the dilute this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
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Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides detailed information about the vibrational modes of its functional groups, offering a unique fingerprint for the molecule's structure.
Quantitative IR Spectral Data
The following table summarizes the characteristic absorption peaks in the IR spectrum of this compound and their corresponding vibrational mode assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3020 | =C-H stretch | Alkene |
| ~2960, ~2870 | C-H stretch (asymmetric and symmetric) | Methyl group |
| ~1720 | C=O stretch | Ester |
| ~1640, ~1615 | C=C stretch (conjugated) | Alkene |
| ~1440 | C-H bend | Methyl group |
| ~1270, ~1170 | C-O stretch | Ester |
| ~1000 | =C-H bend (out-of-plane) | trans-Alkene |
Experimental Protocol for IR Spectroscopy
This protocol describes the procedure for obtaining a neat (undiluted) IR spectrum of liquid this compound.
2.2.1. Materials and Equipment
-
This compound (liquid)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FTIR spectrometer
2.2.2. Procedure
-
Sample Preparation: Place one to two drops of liquid this compound onto the center of a clean, dry salt plate.
-
Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Instrument Setup: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Background Spectrum: Ensure the sample compartment is empty and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the sample holder with the this compound "sandwich" into the spectrometer and acquire the IR spectrum.
-
Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption peaks. Assign these peaks to their corresponding vibrational modes based on established correlation tables.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the spectroscopic analysis and the electronic transitions involved.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Electronic transitions in this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate), a fatty acid ester. Understanding the fragmentation behavior of such molecules under electron ionization (EI) is crucial for structural elucidation, impurity profiling, and metabolomic studies. This document outlines the experimental methodology, presents quantitative fragmentation data, and describes the primary fragmentation pathways.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of volatile compounds like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique separates the compound from a mixture before it enters the mass spectrometer for ionization and fragmentation.[1]
Methodology:
-
Instrumentation: A standard GC-MS system, such as one equipped with a quadrupole or time-of-flight (TOF) mass analyzer, is used.[3] The data presented herein was acquired using a HITACHI M-80 instrument.[4]
-
Sample Introduction: A liquid sample of this compound, dissolved in a suitable solvent (e.g., methanol or dichloromethane), is injected into the GC inlet.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard method for creating fragment-rich spectra for library matching and structural analysis.
-
Ionization Energy: A standard energy of 70 eV is used to induce fragmentation. Data from one referenced spectrum was acquired at 75 eV.
-
Source Temperature: Maintained at a consistent temperature, for instance, 260°C.
-
Mass Scan Range: A typical scan range would be from m/z 40 to 400 to capture the molecular ion and all significant fragments.
-
Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and key fragment ions. These are often compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.
-
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular formula of this compound is C7H10O2, with a molecular weight of approximately 126.15 g/mol . The table below summarizes the most significant ions observed, their mass-to-charge ratio (m/z), and their relative abundance from a representative spectrum.
| m/z | Proposed Fragment | Relative Abundance (%) | Notes |
| 126 | [C7H10O2]+• | 49.2 - 76.0 | Molecular Ion (M+•) |
| 111 | [C6H7O2]+ | 85.0 - 99.99 | Loss of a methyl radical ([M-15]+) |
| 95 | [C6H7O]+ | 54.0 - 70.9 | Loss of a methoxy radical ([M-31]+) |
| 67 | [C5H7]+ | 67.0 - 100.0 | Base Peak; Loss of the carbomethoxy group |
| 66 | [C5H6]+• | 20.8 - 28.4 | Loss of a hydrogen radical from the m/z 67 ion |
| 39 | [C3H3]+ | 42.2 | A common, stable cyclopropenyl cation |
Note: Relative abundance can vary slightly between instruments and experimental conditions. The ranges are compiled from available data.
Fragmentation Pathways and Mechanisms
Upon electron ionization, this compound forms an energetically unstable molecular ion ([M]+•) at m/z 126. This ion rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are detailed below.
Initial Ionization: The initial event is the removal of an electron from the this compound molecule, typically from a non-bonding orbital on one of the oxygen atoms or from the conjugated π-system, to form the molecular ion.
Pathway A: Loss of a Methoxy Radical (•OCH3) A common and significant fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy group as a radical.
-
[C7H10O2]+• (m/z 126) → [C6H7O]+ (m/z 95) + •OCH3
-
This cleavage results in the formation of a stable, resonance-stabilized acylium ion at m/z 95. This peak is prominent in the spectrum.
Pathway B: Loss of the Carbomethoxy Group (•COOCH3) The most abundant fragment, often the base peak, is observed at m/z 67. This corresponds to the C5H7+ ion, formed by the cleavage of the bond between the carbonyl carbon and the conjugated alkene chain.
-
[C7H10O2]+• (m/z 126) → [C5H7]+ (m/z 67) + •COOCH3
-
The resulting C5H7+ cation is a stable pentadienyl cation.
Pathway C: Loss of a Methyl Radical (•CH3) Cleavage of the terminal methyl group from the dienyl chain results in a fragment ion at m/z 111.
-
[C7H10O2]+• (m/z 126) → [C6H7O2]+ (m/z 111) + •CH3
-
This fragment is observed with high relative abundance, indicating it is a favorable fragmentation route.
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 95 can lose a molecule of carbon monoxide (CO) to form the C5H7+ ion at m/z 67.
-
[C6H7O]+ (m/z 95) → [C5H7]+ (m/z 67) + CO
-
This secondary pathway contributes to the high abundance of the m/z 67 fragment.
The logical flow of these key fragmentation events is visualized in the diagram below.
Caption: Primary EI fragmentation pathways of this compound.
Conclusion
The mass spectrum of this compound under electron ionization is defined by several key fragmentation processes. The molecular ion is readily observed at m/z 126. The principal fragmentation pathways include the loss of a methoxy radical to form an acylium ion at m/z 95, the loss of a terminal methyl radical yielding an ion at m/z 111, and the cleavage of the entire carbomethoxy group to produce the stable pentadienyl cation at m/z 67, which is typically the base peak. Understanding these fragmentation patterns is essential for the confident identification and structural confirmation of this compound in complex matrices.
References
An In-depth Technical Guide to the Discovery and Historical Background of Methyl Sorbate
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is a compound with applications ranging from a flavoring agent to a key intermediate in organic synthesis.[1] Its history is intrinsically linked to that of its parent compound, sorbic acid, a naturally occurring antimicrobial agent. This guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.
Historical Background
The journey to this compound begins with the discovery of its precursor, sorbic acid. The timeline below outlines the key milestones in the discovery and development of sorbic acid and its derivatives.
The Discovery of Sorbic Acid
In 1859, the German chemist August Wilhelm von Hofmann was the first to isolate sorbic acid.[2][3][4] He achieved this through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia), which is how the acid got its name.[2] The initial isolate was parasorbic acid, the lactone of sorbic acid, which von Hofmann then converted to sorbic acid via hydrolysis.
Unveiling of Antimicrobial Properties and Early Synthesis
For several decades, sorbic acid remained a chemical curiosity. It wasn't until the late 1930s and early 1940s that its potent antimicrobial activities were discovered. This discovery was a turning point, paving the way for its commercial use as a food preservative. The first successful chemical synthesis of sorbic acid was accomplished in 1900 by Oscar Doebner.
Commercialization and the Rise of Sorbates
Following the discovery of its preservative properties, sorbic acid and its more water-soluble salts, such as potassium sorbate, became commercially available in the late 1940s and 1950s. They are now widely used to inhibit the growth of mold, yeast, and fungi in a variety of products, including cheese, bread, wine, and dried meats. The primary commercial production route for sorbic acid involves the reaction of crotonaldehyde with ketene.
This compound: An Offshoot of Sorbic Acid Chemistry
While a specific date for the first synthesis of this compound is not well-documented, its creation is a direct result of the extensive study of sorbic acid and its derivatives. Following the elucidation of sorbic acid's structure and the development of its synthesis, the preparation of its esters, including this compound, would have been a logical next step for chemists studying its properties and potential applications. This compound is now recognized for its use as a flavoring agent, a fragrance, and an intermediate in the synthesis of other organic compounds.
Physicochemical Properties
The properties of this compound are best understood in comparison to its parent compound, sorbic acid.
Table 1: Physicochemical Properties of Sorbic Acid
| Property | Value | Reference(s) |
| IUPAC Name | (2E,4E)-Hexa-2,4-dienoic acid | |
| Chemical Formula | C₆H₈O₂ | |
| Molar Mass | 112.128 g·mol⁻¹ | |
| Appearance | Colorless solid | |
| Melting Point | 135 °C (275 °F; 408 K) | |
| Boiling Point | 228 °C (442 °F; 501 K) | |
| Solubility in Water | 1.6 g/L at 20 °C | |
| Acidity (pKa) | 4.76 at 25 °C |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Methyl (2E,4E)-hexa-2,4-dienoate | |
| Chemical Formula | C₇H₁₀O₂ | |
| Molar Mass | 126.15 g·mol⁻¹ | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 15 °C | |
| Boiling Point | 180 °C | |
| Density | 0.968 g/mL at 25 °C | |
| Refractive Index | 1.503 at 20 °C | |
| Odor | Fruity, sweet, anise |
Key Experimental Protocols
Commercial Synthesis of Sorbic Acid via Crotonaldehyde and Ketene
The most common commercial method for producing sorbic acid involves the reaction of crotonaldehyde and ketene. This process typically occurs in the presence of a catalyst.
Methodology:
-
Reaction: Ketene is reacted with crotonaldehyde in the presence of a catalyst, such as a boron trifluoride etherate complex, at a controlled temperature (e.g., 0°C). This reaction forms a polyester intermediate.
-
Hydrolysis: The resulting polyester is then hydrolyzed using a strong acid, such as hydrochloric acid or sulfuric acid.
-
Isomerization and Purification: The hydrolysis product is a mixture of isomers. This mixture is then heated in the presence of an acid or iodine to convert the isomers to the more stable trans,trans-sorbic acid. The final product is purified by crystallization.
Laboratory Synthesis of this compound via Fischer Esterification
This compound can be readily synthesized in a laboratory setting through the Fischer esterification of sorbic acid with methanol, using a strong acid as a catalyst.
Methodology:
-
Reactant Preparation: 5.61 g (50 mmol) of purified sorbic acid is dissolved in 40 mL of dry methanol in a round-bottom flask.
-
Catalyst Addition: 0.5 mL of concentrated sulfuric acid is carefully added to the solution.
-
Reaction: The flask is equipped with a reflux condenser and the mixture is heated in a water bath at 60°C for one hour, followed by stirring at room temperature for several hours.
-
Workup: The reaction mixture is poured into a solution of 100 mL of water and 50 mL of saturated sodium bicarbonate to neutralize the acid.
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
Conclusion
The history of this compound is a clear illustration of how the discovery of a naturally occurring compound, sorbic acid, can lead to the development of a wide range of derivatives with diverse applications. From A. W. von Hofmann's initial isolation of sorbic acid in the 19th century to the modern-day synthesis and use of this compound, this family of compounds has made a significant impact in the fields of food science and organic chemistry. The straightforward synthesis of this compound from its parent acid, coupled with its distinct properties, ensures its continued relevance for researchers and professionals in various scientific disciplines.
References
The Elusive Presence of Methyl Sorbate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is a compound with known applications as a food preservative and flavoring agent. While its synthetic production is well-established, its natural occurrence in the plant kingdom has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, details the analytical methodologies for its identification and quantification, and explores its potential biosynthetic and signaling pathways. This document is intended to be a resource for researchers in natural product chemistry, plant biology, and drug development who are interested in the biological origins and functions of this and similar molecules.
Natural Occurrence of this compound in Plants
Reports have suggested the presence of this compound as a volatile compound in a select few tropical fruits, namely guanabana (Annona muricata), starfruit (Averrhoa carambola), and pineapple (Ananas comosus). However, a thorough review of the scientific literature reveals a conspicuous absence of quantitative data for this compound in these or any other plant species. Numerous studies on the volatile profiles of these fruits have identified a wide array of esters, but this compound is not consistently reported, and when mentioned, it is without quantitative validation. This suggests that if this compound is a natural plant metabolite, it is likely present in trace amounts, in specific cultivars, or under particular physiological conditions that have not been extensively studied.
Quantitative Data Summary
The following table summarizes the findings from various studies on the volatile composition of guanabana, starfruit, and pineapple. It is important to note the absence of quantitative data for this compound, while data for other representative esters are included for comparative purposes.
| Plant Species | Plant Part | This compound Concentration | Other Representative Esters and their Concentrations | Reference(s) |
| Guanabana (Annona muricata) | Fruit Pulp | Not Quantified/Not Detected | Methyl hexanoate: Predominant ester, increasing during ripening.[1][2] Methyl (E)-2-hexenoate: Major volatile in ripe fruit.[2] Ethyl acetate, Methyl butanoate, Ethyl butanoate: Levels increase in overripe fruit.[2] | [1] |
| Starfruit (Averrhoa carambola) | Fruit | Not Quantified/Not Detected | Esters constitute a major class of volatiles (57 identified in one study). Methyl caproate was a major component in Egyptian-grown fruit. | |
| Pineapple (Ananas comosus) | Fruit | Not Quantified/Not Detected | Methyl 2-methylbutanoate and Methyl hexanoate are among the most abundant volatiles. Esters and furanone-derived compounds are major aroma constituents. |
Experimental Protocols for Identification and Quantification
The analysis of volatile organic compounds (VOCs) like this compound from complex plant matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation method for the extraction of volatiles from fruit samples prior to GC-MS analysis. For accurate quantification, especially at trace levels, a stable isotope dilution assay (SIDA) is the preferred method.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the extraction and analysis of volatile and semi-volatile compounds from solid or liquid samples.
Protocol:
-
Sample Preparation: Homogenize a known weight of the fresh plant material (e.g., fruit pulp) in a sealed vial. For enhanced release of volatiles, the sample can be incubated at a controlled temperature (e.g., 40-60°C). The addition of a salt solution (e.g., NaCl) can also increase the volatility of certain compounds.
-
Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of a gas chromatograph. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.
-
Quantification: For semi-quantitative analysis, the peak area of the target analyte can be compared to the peak area of an internal standard.
Stable Isotope Dilution Assay (SIDA) for Accurate Quantification
SIDA is a robust method for the precise quantification of trace-level compounds by correcting for losses during sample preparation and analysis.
Protocol:
-
Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., this compound-d3) is added to the sample at the beginning of the extraction process.
-
Extraction and Analysis: The sample is then extracted and analyzed using HS-SPME-GC-MS as described above.
-
Quantification: The concentration of the native this compound in the sample is determined by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.
Potential Biosynthetic and Signaling Pathways
While the specific biosynthetic pathway of this compound in plants has not been elucidated, it is possible to propose a putative pathway based on the known biosynthesis of its precursor, sorbic acid (a C6 unsaturated fatty acid), and the general mechanisms of ester formation in plants.
Proposed Biosynthesis of this compound
The biosynthesis of C6 volatile compounds, which are common in plants, typically originates from the lipoxygenase (LOX) pathway, starting from linoleic or linolenic acid. Sorbic acid (2,4-hexadienoic acid) is a C6 unsaturated acid, and its formation could follow a similar route involving fatty acid desaturation and oxidation. The final step would be the esterification of sorbic acid with methanol.
Plant Signaling Pathways Involving Volatile Esters
Volatile organic compounds, including esters, play crucial roles in plant communication and defense. They can act as airborne signals to warn neighboring plants of herbivore or pathogen attack, leading to the induction of defense responses. While no specific signaling pathway for this compound has been identified, it is plausible that, as a short-chain unsaturated ester, it could participate in signaling cascades similar to those involving other volatile esters. These pathways often involve the perception of the volatile signal, leading to changes in intracellular calcium levels, the generation of reactive oxygen species (ROS), and the activation of defense-related genes.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an intriguing yet largely unverified claim. While its presence has been reported in a few tropical fruits, the lack of robust quantitative data and detailed biosynthetic studies highlights a significant gap in our understanding. The methodologies outlined in this guide provide a framework for future research to definitively confirm and quantify this compound in plant tissues. Furthermore, elucidating its biosynthetic pathway and potential role in plant signaling could open new avenues for research in plant biochemistry, chemical ecology, and the development of natural products for various applications. Future studies should focus on targeted analysis of a wide range of plant species and cultivars, employing sensitive and quantitative techniques like SIDA, to conclusively establish the natural distribution of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl sorbate, the methyl ester of sorbic acid, is a compound of significant interest in various scientific and industrial fields, including as a food preservative and a synthetic intermediate. A thorough understanding of its chemical structure and stereochemistry is paramount for its effective application and for the development of new derivatives. This technical guide provides a comprehensive overview of the structural and stereochemical aspects of this compound, supported by tabulated quantitative data and detailed experimental protocols for its synthesis and analysis. Visual diagrams generated using Graphviz are included to illustrate key structural features and experimental workflows, adhering to stringent visualization standards for clarity and precision.
Chemical Structure and Properties
This compound is an α,β-unsaturated ester with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its IUPAC name is methyl (2E,4E)-hexa-2,4-dienoate, indicating the presence of a hexane backbone with conjugated double bonds at the second and fourth positions and a methyl ester functional group.[1] The CAS registry number for the (2E,4E) isomer is 689-89-4.
The presence of conjugated double bonds and the ester group dictates the chemical reactivity and physical properties of this compound. It is a colorless to light yellow liquid with a characteristic fruity, sweet odor. Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl (2E,4E)-Sorbate
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| CAS Number | 689-89-4 |
| IUPAC Name | methyl (2E,4E)-hexa-2,4-dienoate |
| Boiling Point | 180 °C |
| Melting Point | 15 °C |
| Density | 0.968 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.503[2] |
| Solubility | Slightly soluble in water; miscible in oils |
Stereochemistry
The stereochemistry of this compound is defined by the geometry of its two carbon-carbon double bonds. There are four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The most stable and common isomer is the (2E,4E)-methyl sorbate , also known as methyl trans,trans-sorbate. This isomer is thermodynamically favored due to reduced steric hindrance, allowing for a more planar and stable conjugated system. The "E" designation in the IUPAC name signifies that the higher priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).
References
solubility and stability of methyl sorbate in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate) is an unsaturated ester utilized in various industrial applications, including as a flavoring agent and fragrance.[1][2] Its chemical structure, characterized by a conjugated diene system and an ester functional group, dictates its physicochemical properties, including solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's solubility and stability, offering valuable data for its application in research, development, and formulation.
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in various formulations. It is generally characterized as being slightly soluble in water while showing good miscibility with organic solvents like oils and ethanol.[1] One source estimates the aqueous solubility of this compound to be 2236 mg/L at 25 °C.[3][4]
Quantitative Solubility Data
| Solvent System | Temperature (°C) | This compound Solubility | Sorbic Acid Solubility ( g/100 mL) |
| Water | 20 | Slightly soluble | 0.16 |
| Water | 25 | ~2.2 g/L (estimated) | - |
| Water | 30 | - | 0.191 |
| Oils | Ambient | Miscible | - |
| Ethanol | Ambient | Soluble | 12.90 (100% Ethanol) |
| DMSO | Ambient | 200 mg/mL (requires sonication) | - |
| Chloroform | Ambient | Sparingly soluble | - |
| Ethyl Acetate | Ambient | Soluble | - |
| Methanol | Ambient | Slightly soluble | Soluble |
| Acetone | Ambient | - | Soluble |
| Diethyl Ether | Ambient | - | Slightly soluble |
| Isopropanol | Ambient | - | Slightly soluble |
Stability of this compound
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The conjugated diene structure makes it susceptible to oxidation and photodegradation, while the ester linkage is prone to hydrolysis under acidic or basic conditions.
Key Stability Considerations and Degradation Pathways
Forced degradation studies on unsaturated esters typically involve exposure to acidic and basic conditions, oxidation, heat, and light to understand degradation pathways and develop stability-indicating methods.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the ester bond. | Sorbic acid and methanol. |
| Oxidation | Attack on the double bonds, often via a free radical mechanism. | Hydroperoxides, which can further break down into smaller volatile compounds like aldehydes and ketones. Epoxidation of the double bonds can also occur. |
| Photodegradation | UV radiation can initiate oxidation and isomerization of the double bonds. | Similar to oxidation products, as well as potential geometric isomers. |
| Thermal Degradation | Acceleration of hydrolysis and oxidation reactions. | A mixture of hydrolysis and oxidation products. |
While specific kinetic data such as half-lives and degradation rate constants for this compound are not extensively available, studies on other esters provide a framework for understanding its stability. The rate of hydrolysis is generally pH-dependent, with increased rates at both low and high pH. The presence of unsaturated substituents conjugated with the ester group can influence the rate of hydrolysis.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from standard pharmaceutical and chemical analysis methodologies.
Protocol for Solubility Determination (Saturation Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, allow the vials to stand undisturbed at the same constant temperature to allow undissolved this compound to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of base.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or heat gently for a specified period. After the stress period, cool the solution and neutralize it with an appropriate amount of acid.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the solid this compound or its solution in a thermostatically controlled oven at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Photodegradation: Expose a solution of this compound in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter). A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
At each time point, withdraw a sample from the stressed solutions.
-
Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a mobile phase gradient of water (with a suitable buffer) and acetonitrile or methanol is a common starting point. UV detection should be set at the lambda max of this compound.
-
Determine the percentage of this compound remaining and the formation of degradation products.
-
-
Data Evaluation:
-
For kinetic studies, plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
To determine the activation energy (Ea) for thermal degradation, conduct the study at several temperatures and create an Arrhenius plot (ln k vs. 1/T).
-
Visualizations
Caption: Workflow for solubility and stability testing of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests it is a versatile compound for various formulations, there is a clear need for more extensive quantitative studies to fully characterize its behavior in different solvent systems and under various stress conditions. The provided experimental protocols offer a foundation for researchers and formulation scientists to generate this much-needed data, enabling a more robust and scientifically driven approach to the application of this compound. Future work should focus on generating comprehensive solubility and stability profiles to support its use in advanced applications.
References
An In-depth Technical Guide to the Synthesis of Methyl Sorbate from Sorbic Acid and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl sorbate from sorbic acid and methanol, a reaction of significant interest in the pharmaceutical and fine chemical industries. This compound, an α,β-unsaturated ester, serves as a valuable intermediate in the synthesis of various organic compounds. This document details the prevalent methodologies for its synthesis, with a primary focus on the acid-catalyzed Fischer esterification. Experimental protocols for both homogeneous and heterogeneous catalysis are provided, alongside a comparative analysis of reaction conditions and yields. Furthermore, this guide outlines the reaction mechanism, purification techniques, and analytical characterization of the final product.
Introduction
This compound, or methyl (2E,4E)-hexa-2,4-dienoate, is a valuable organic compound utilized as a flavoring agent, fragrance, and a key building block in organic synthesis.[1] Its synthesis from readily available sorbic acid and methanol is a fundamental esterification reaction. The primary method for this transformation is the Fischer esterification, which involves the use of an acid catalyst to drive the equilibrium towards the formation of the ester.[2] This guide explores this classical method in detail, as well as alternative approaches, providing researchers and drug development professionals with the necessary technical information for its efficient synthesis and purification.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from sorbic acid and methanol is a reversible reaction. The general chemical equation is as follows:
CH₃(CH=CH)₂COOH + CH₃OH ⇌ CH₃(CH=CH)₂COOCH₃ + H₂O
To drive the reaction towards the product side, an excess of one reactant (typically methanol) is used, and/or the water formed is removed from the reaction mixture.
Fischer Esterification Signaling Pathway
The Fischer esterification of sorbic acid with methanol proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
General Experimental Workflow
The typical workflow for the synthesis of this compound involves reaction setup, monitoring, workup, and purification.
Comparative Data on Synthesis Methodologies
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of this compound synthesis. The following table summarizes quantitative data from various reported methods.
| Catalyst | Sorbic Acid (equiv.) | Methanol (equiv.) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| H₂SO₄ | 1 | ~10 | Catalytic | 60 | 1 | 58 | [2] |
| Heterogeneous Catalysts | |||||||
| Amberlyst-15 | 1 | 10 | 38.6 wt% | Reflux | 6 | >98 (conversion) | [3] |
| Carbon-based solid acid | 1 | 50 | 6 wt% | 76 | 4 | 98.9 (conversion) | [4] |
| Magnetic Solid Acid (Fe₃O₄@SiO₂–P([VLIM]PW)) | 1 | 12 | 10 wt% | 70 | 6 | 94 (conversion) | |
| Alternative Methods | |||||||
| Lipase (Candida antarctica) | 1 | 1 | - | 65 | 96 | 90-96.6 | |
| Transesterification (from Triglycerides) | - | Excess | Base catalyst | 60-70 | 1-2 | High |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from a reliable source and provides a classic method for the synthesis of this compound.
Materials:
-
Sorbic Acid (recrystallized)
-
Methanol (dry)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hexane
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 5.61 g (50 mmol) of purified sorbic acid in 40 mL of dry methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture in a preheated 60°C water bath for one hour.
-
After one hour, remove the heat and allow the reaction to stir at room temperature for an additional 4 hours.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous mixture with hexane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous calcium chloride or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate by simple distillation to remove the hexane.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil. The reported boiling point is 75-78°C at 20 mmHg. The expected yield is approximately 58%.
Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst-15)
This protocol provides a greener alternative using a reusable solid acid catalyst. The procedure is adapted from general methods for esterification using Amberlyst-15.
Materials:
-
Sorbic Acid
-
Methanol
-
Amberlyst-15 ion-exchange resin
-
Methylene chloride (or other suitable solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.
-
In a round-bottom flask, combine sorbic acid, a 10-fold molar excess of methanol, and Amberlyst-15 (e.g., 10-20% by weight of sorbic acid).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC until the sorbic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of fresh methanol or methylene chloride. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Combine the filtrate and washings.
-
Remove the excess methanol and solvent using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
Alternative Synthesis Routes
While Fischer esterification is the most common method, other approaches can be employed for the synthesis of this compound.
Enzymatic Synthesis
Lipase-catalyzed esterification offers a mild and selective alternative to acid catalysis. Enzymes like Candida antarctica lipase B (Novozym 435) can be used in solvent-free conditions or in organic solvents to produce this compound with high yields. This method is particularly advantageous for sensitive substrates and aligns with green chemistry principles. A general procedure involves incubating sorbic acid and methanol with the lipase at a controlled temperature, followed by separation of the enzyme and purification of the product.
Transesterification
Transesterification is another viable route, where an existing ester is reacted with an alcohol in the presence of a catalyst to form a new ester. For instance, triglycerides can be transesterified with methanol in the presence of a base catalyst (e.g., sodium methoxide) to produce a mixture of fatty acid methyl esters, which could include this compound if sorbic acid is part of the triglyceride structure. Alternatively, another sorbate ester, such as ethyl sorbate, could be transesterified with methanol to yield this compound.
Product Purification and Characterization
Purification of this compound is typically achieved through a series of workup and distillation steps.
-
Neutralization and Washing: After the reaction, any acid catalyst is neutralized with a weak base like sodium bicarbonate solution. The product is then washed with water and brine to remove any water-soluble impurities.
-
Drying: The organic layer containing the this compound is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Distillation: The final purification is usually carried out by vacuum distillation to obtain high-purity this compound.
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bonds (C=C).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and confirm its molecular weight.
Conclusion
The synthesis of this compound from sorbic acid and methanol is a well-established and versatile reaction. The traditional Fischer esterification using a homogeneous acid catalyst like sulfuric acid provides a reliable method, while the use of heterogeneous solid acid catalysts such as Amberlyst-15 offers a more environmentally friendly and reusable alternative. For specialized applications requiring mild conditions, enzymatic synthesis presents an excellent option. The choice of method will depend on factors such as scale, desired purity, and environmental considerations. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and purify this compound for their specific applications.
References
Methodological & Application
Application Note: High-Throughput Analysis of Methyl Sorbate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of methyl sorbate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound, is utilized as a preservative and flavoring agent in various industries. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (C7H10O2) is the methyl ester of sorbic acid, a naturally occurring compound.[1][2] It is employed in the food and beverage industry as a preservative to inhibit the growth of mold, yeast, and fungi. Additionally, its characteristic fruity aroma makes it a valuable component in fragrance and flavor formulations. Accurate and reliable quantification of this compound is crucial for ensuring product quality, safety, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3] This application note presents a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for common sample types.
a) Liquid Samples (e.g., beverages, liquid formulations)
-
Direct Injection/Dilution: For samples with minimal matrix interference, a simple "dilute and shoot" approach is effective.[4]
-
Dilute the liquid sample with a suitable volatile organic solvent such as methanol, ethanol, or hexane to a concentration of approximately 10 µg/mL.[5]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
If particulates are present, centrifuge the sample and transfer the supernatant to a 1.5 mL glass autosampler vial for analysis.
-
-
Liquid-Liquid Extraction (LLE): For aqueous samples with potential matrix interferences, LLE is recommended to isolate and concentrate the analyte.
-
To 10 mL of the liquid sample, add 10 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel for 2 minutes.
-
Allow the layers to separate and collect the organic layer containing the this compound.
-
The extract can be concentrated by gentle evaporation under a stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
b) Solid Samples (e.g., food products, powders)
-
Solvent Extraction:
-
Weigh 1-5 grams of the homogenized solid sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes, followed by sonication for 15 minutes to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
The extract can be further cleaned up using Solid Phase Extraction (SPE) if necessary.
-
-
Headspace Analysis: For the analysis of volatile this compound from a complex solid or liquid matrix, headspace sampling is a clean and efficient technique.
-
Place a known amount of the sample into a sealed headspace vial.
-
Heat the vial at a constant temperature to allow the volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Volume | 1 µL (splitless) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-200 amu |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative Data
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C7H10O2 | |
| Molecular Weight | 126.15 g/mol | |
| CAS Number | 689-89-4 | |
| Kovats Retention Index (Standard non-polar column) | 991 | |
| Kovats Retention Index (Standard polar column) | 1444 |
Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak and major fragment ions are presented in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 126 | 75.99 | [M]+ (Molecular Ion) |
| 111 | 99.99 | [M-CH3]+ |
| 95 | 54.01 | [M-OCH3]+ |
| 67 | 67.00 | [C5H7]+ |
| 66 | 20.84 | [C5H6]+ |
| Data obtained from PubChem CID 5323650 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship of Key Analytical Parameters
Caption: Relationship between analyte properties and GC-MS parameters.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound in a variety of sample matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, offer a comprehensive guide for researchers and professionals. This method can be readily implemented in quality control laboratories for routine analysis and in research settings for the development of new products and formulations containing this compound.
References
Application Note: High-Performance Liquid Chromatography for the Quantification of Methyl Sorbate
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl sorbate. The described protocol is tailored for researchers, scientists, and professionals in the drug development industry, providing a precise and reliable method for the determination of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity. All experimental procedures, including sample preparation, standard preparation, and chromatographic conditions, are outlined in detail. Quantitative data is summarized in structured tables, and a graphical workflow is provided for clarity.
Introduction
This compound (methyl (2E,4E)-hexa-2,4-dienoate) is an unsaturated ester commonly used as a preservative in food, cosmetic, and pharmaceutical products due to its antimicrobial properties. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing to ensure product safety and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Potassium phosphate monobasic (analytical reagent grade)[2]
-
Chromatographic Conditions
A reversed-phase HPLC method was developed for the effective separation and quantification of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05M KH2PO4 with 0.1% H3PO4 (pH adjusted to ~4.5) (40:60 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
Rationale for Wavelength Selection: Sorbate and its derivatives exhibit strong UV absorbance around 255 nm. This wavelength provides excellent sensitivity for this compound while minimizing interference from common sample matrix components.
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation protocol may vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with the mobile phase to a concentration expected to be within the linear range of the calibration curve.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
Precision was assessed by determining the intra-day and inter-day variability. Six replicate injections of a standard solution (20 µg/mL) were performed on the same day (intra-day) and on three different days (inter-day).
| Precision Type | % RSD |
| Intra-day | < 2% |
| Inter-day | < 2% |
Accuracy
Accuracy was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | [Calculated Value, e.g., 0.1] |
| Limit of Quantification (LOQ) | [Calculated Value, e.g., 0.3] |
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the analytical method parameters and the desired outcome (accurate quantification) is illustrated below.
Caption: Logical Relationship of HPLC Method Parameters.
Conclusion
The HPLC method described in this application note is simple, precise, accurate, and reliable for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical and related industries. The provided protocols and workflows can be readily implemented in a laboratory setting.
References
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Methyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is utilized as a food preservative and flavoring agent, and serves as an intermediate in various chemical syntheses.[1] Accurate and reliable quantification of this compound is crucial for quality control in food and pharmaceutical industries to ensure product quality, stability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of preservatives due to its high sensitivity, selectivity, and reproducibility.[2]
This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method for the determination of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Glacial Acetic Acid (Analytical grade)
-
Ultrapure water
Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A starting point for the chromatographic conditions is proposed in Table 1. These conditions are based on established methods for similar sorbate compounds and should be optimized for this compound analysis.[1]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (pH 4.5) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) ratio. |
| Buffer Preparation | Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 20 mM solution, and adjust the pH to 4.5 with glacial acetic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | A starting wavelength of 254 nm is recommended. For optimal sensitivity, the UV spectrum of a this compound standard should be recorded, and the wavelength of maximum absorbance (λmax) should be used. |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This compound is soluble in ethanol and miscible in oils.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the calibration curve.
Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For semi-solid or solid samples, an extraction step may be necessary. A generic extraction protocol is provided below:
-
Accurately weigh a representative amount of the sample.
-
Add a suitable volume of a solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Sonicate for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample to separate any undissolved matrix components.
-
Filter the supernatant through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by analyzing a blank (matrix without analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically determined by performing recovery studies. A known amount of this compound is added to a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD between the results from the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by introducing small changes in the method parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, Mean ± SD, n=3) | Recovery (%) |
| 80 | |||
| 100 | |||
| 120 |
Table 4: Precision Data for this compound
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | %RSD |
| Repeatability (Intra-day) | 50 | ||
| Intermediate Precision (Inter-day) | 50 |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Workflow Diagram
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive framework for developing and validating a robust RP-HPLC method for the quantitative determination of this compound. By following the outlined protocols and adhering to ICH guidelines, researchers and quality control analysts can establish a reliable analytical method crucial for ensuring the quality and safety of products containing this compound. The provided chromatographic conditions serve as an excellent starting point for method development, which should be followed by rigorous validation to demonstrate its suitability for the intended application.
References
Methyl Sorbate: Application Notes and Protocols for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is a promising antimicrobial agent for food preservation. As a member of the sorbate family, it is expected to exhibit broad-spectrum activity against a variety of molds, yeasts, and bacteria that contribute to food spoilage. This document provides a comprehensive overview of the available data on the antimicrobial efficacy of this compound and related sorbates, detailed protocols for its evaluation, and a summary of the proposed mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein, based on studies of sorbic acid and its other esters, provides a strong foundation for research and development in the application of this compound as a food preservative.
Data Presentation: Antimicrobial Efficacy of Sorbates
Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this section presents a comparative summary of the antimicrobial activity of sorbic acid and its derivatives against common foodborne microorganisms. This comparative approach allows for an estimation of the potential efficacy of this compound.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Sorbic Acid and its Derivatives against Bacteria
| Microorganism | Sorbic Acid (mM) | Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) (mM)[1] | pH | Reference |
| Bacillus subtilis | >2 | 0.17 | Not Specified | [1] |
| Staphylococcus aureus | >2 | 0.50 | Not Specified | [1] |
| Escherichia coli | >2 | >2 | Not Specified | [1] |
Table 2: Comparative Antimicrobial Activity of Sorbic Acid Esters against Various Microorganisms
| Microorganism | Sorbic Acid | Potassium Sorbate | Ethyl Sorbate | Isopropyl Sorbate | Notes | Reference |
| Candida albicans | Effective | Effective | Limited Effect | Outstanding Effect | Time-kill tests showed isopropyl sorbate to be highly effective. | [2] |
| Escherichia coli | Effective | Effective | Limited Effect | Outstanding Effect | Isopropyl sorbate demonstrated superior antimicrobial properties. | |
| Staphylococcus aureus | Effective | Effective | Limited Effect | Outstanding Effect | The antimicrobial properties of isopropyl sorbate were found to be outstanding. |
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of sorbates, including this compound, is primarily attributed to the undissociated form of the molecule. The lipophilic nature of the undissociated acid allows it to readily pass through the microbial cell membrane. Once inside the cytoplasm, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and acidifying the cytoplasm. This internal pH drop disrupts essential metabolic functions.
Furthermore, sorbates are known to inhibit various microbial enzymes, particularly those containing sulfhydryl groups in their active sites. This includes enzymes crucial for carbohydrate metabolism and oxidative phosphorylation, thereby interfering with energy production. The accumulation of the sorbate anion within the cell can also lead to osmotic stress and disruption of transport systems.
Caption: Proposed antimicrobial mechanism of sorbates.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial efficacy of this compound. These are standard methods that can be adapted for specific food matrices.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., ethanol or DMSO, and then diluted in the growth medium)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^5 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well as a sterility control (no inoculum).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized microbial suspension.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 24-48 hours for most bacteria; 25-30°C for 48-72 hours for yeasts and molds).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination by broth microdilution.
Evaluation of Antimicrobial Efficacy in a Model Food System (e.g., Milk)
This protocol assesses the effectiveness of this compound in a real food matrix.
Materials:
-
Sterile milk samples
-
This compound stock solution
-
Standardized culture of a relevant spoilage or pathogenic microorganism (e.g., Listeria monocytogenes)
-
Sterile containers
-
Stomacher or blender
-
Apparatus for microbial enumeration (e.g., agar plates, Petrifilm)
-
Incubator
Procedure:
-
Sample Preparation:
-
Dispense equal volumes of sterile milk into sterile containers.
-
Add varying concentrations of this compound to the milk samples. Include a control sample with no this compound.
-
-
Inoculation:
-
Inoculate each milk sample with a known concentration of the test microorganism (e.g., 10^3 CFU/mL).
-
-
Incubation and Sampling:
-
Store the samples at a relevant temperature (e.g., refrigeration at 4°C or abuse temperature at 10°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 5, 7 days), take an aliquot from each sample for microbial analysis.
-
-
Microbial Enumeration:
-
Perform serial dilutions of the collected aliquots in a sterile diluent.
-
Plate the dilutions onto appropriate agar medium.
-
Incubate the plates and count the number of colonies to determine the concentration of the microorganism (CFU/mL).
-
-
Data Analysis:
-
Plot the microbial count (log CFU/mL) against time for each concentration of this compound.
-
Compare the growth curves to the control to determine the inhibitory effect of this compound.
-
Caption: Workflow for evaluating antimicrobial efficacy in milk.
Conclusion
This compound holds significant potential as an effective antimicrobial agent in food preservation, likely acting through mechanisms common to other sorbates, such as cell membrane disruption and enzyme inhibition. While specific quantitative data on its efficacy is still emerging, the provided protocols offer a robust framework for its evaluation. Further research is warranted to establish precise MIC values against a wider range of foodborne microorganisms and to optimize its application in various food systems. The comparative data on other sorbic acid esters suggest that this compound could offer unique advantages in terms of efficacy and application.
References
Application Notes and Protocols: Mechanism of Antimicrobial Action of Methyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is a compound with known antimicrobial properties, utilized in the food and cosmetic industries as a preservative and flavoring agent[1]. Like other sorbates, it is effective against a range of molds, yeasts, and bacteria. The precise mechanism of action for this compound is not as extensively studied as that of sorbic acid and its salts, such as potassium sorbate. However, based on the available literature for sorbates and their esters, a multi-faceted mechanism can be elucidated. This document provides a detailed overview of the proposed antimicrobial mechanisms of this compound, quantitative data for related sorbate compounds, and detailed protocols for its evaluation.
The antimicrobial efficacy of sorbates is generally attributed to the undissociated form of sorbic acid, which is more lipid-soluble and can readily penetrate the microbial cell membrane[2][3]. The effectiveness of sorbates is therefore pH-dependent, with greater activity at lower pH values where the undissociated form predominates[2]. For sorbate esters like this compound, their increased lipophilicity may enhance their ability to cross the cell membrane, potentially acting as a pro-drug that is hydrolyzed intracellularly to the active sorbic acid form[4].
Proposed Mechanisms of Antimicrobial Action
The antimicrobial action of this compound is likely multifaceted, involving several concurrent or sequential events that ultimately lead to the inhibition of microbial growth or cell death. The primary proposed mechanisms are:
-
Disruption of Cell Membrane Integrity and Function: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This can disrupt the membrane's structure and fluidity, leading to increased permeability. The potential intracellular hydrolysis of this compound to sorbic acid would further contribute to membrane disruption. This disruption can impair essential membrane functions such as nutrient transport and electron transport chain activity.
-
Inhibition of Key Metabolic Enzymes: Once inside the cell, sorbic acid (potentially released from this compound) can inhibit various enzymes crucial for microbial metabolism. Enzymes involved in carbohydrate metabolism, such as enolase and lactate dehydrogenase, have been shown to be inhibited by sorbic acid. This enzymatic inhibition disrupts energy production and the synthesis of essential cellular components.
-
Intracellular pH Reduction: The influx of undissociated sorbic acid into the neutral cytoplasm of the microorganism, followed by its dissociation, releases protons (H+). This can lead to a decrease in the intracellular pH, creating an acidic environment that is detrimental to many cellular processes and can lead to the denaturation of proteins and nucleic acids.
-
Inhibition of Spore Germination: Sorbates have been shown to inhibit the germination of bacterial spores, a critical survival mechanism for certain bacteria. This action is thought to involve interference with the post-binding stages of germination, potentially through interactions with spore membranes or inhibition of germination-specific enzymes.
Quantitative Data on Sorbate Antimicrobial Activity
Direct and extensive quantitative data for the antimicrobial activity of this compound is limited in publicly available literature. However, data for sorbic acid and potassium sorbate provide a valuable reference for its potential efficacy. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid and Potassium Sorbate against various microorganisms.
| Microorganism | Antimicrobial Agent | pH | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | Sorbic Acid | - | 1250 | |
| Staphylococcus aureus | Potassium Sorbate | - | 2500 | |
| Escherichia coli | Sorbic Acid | - | >5000 | |
| Escherichia coli | Potassium Sorbate | - | >10000 | |
| Bacillus cereus | Sorbic Acid Metal Complex (Cu(II)) | - | 312.5 | |
| Escherichia coli | Sorbic Acid Metal Complex (Cu(II)) | - | 625.0 | |
| Fungal Isolates | Potassium Sorbate | - | 1000 mg/L (for 90.7-94.5% inhibition) | |
| Aspergillus carbonarius | Potassium Sorbate (E-202) | - | Growth reduction, but increased mycotoxin production |
Note: The efficacy of sorbates is highly dependent on the pH of the medium, with lower pH values generally resulting in lower MICs.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial mechanism of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Test microorganism (e.g., E. coli, S. aureus, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mg/mL). Ensure the solvent itself does not inhibit microbial growth at the final concentration used.
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well of the dilution series.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentrations by half.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum, but no this compound.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used to dissolve this compound.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Cell Membrane Permeability Assay using Propidium Iodide
This protocol assesses the effect of this compound on the integrity of the microbial cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
Materials:
-
This compound
-
Test microorganism
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorometer or flow cytometer
-
Centrifuge
Procedure:
-
Preparation of Cell Suspension: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final optical density (OD₆₀₀) of approximately 0.5.
-
Treatment with this compound: a. Aliquot the cell suspension into separate tubes. b. Add this compound to the treatment tubes at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). c. Include a positive control (e.g., cells treated with 70% isopropanol to induce membrane damage) and a negative control (untreated cells).
-
Incubation: Incubate all tubes at the optimal growth temperature for a defined period (e.g., 1-2 hours).
-
Staining with Propidium Iodide: Add PI to each tube to a final concentration of 2-5 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
-
Measurement of Fluorescence:
-
Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence compared to the negative control indicates membrane damage.
-
Flow Cytometer: Analyze the cell population for PI fluorescence. An increase in the percentage of PI-positive cells in the treated samples compared to the negative control indicates membrane permeabilization.
-
Visualizations
Hypothetical Mechanism of this compound Action
References
Application Notes and Protocols: Methyl Sorbate in Beverage and Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate, the methyl ester of sorbic acid, is a preservative and flavoring agent with potential applications in the food and beverage industry.[1][2] Like other sorbates, its antimicrobial activity is crucial for extending the shelf-life of products by inhibiting the growth of molds, yeasts, and some bacteria.[2][3] These application notes provide an overview of the use of this compound in food and beverage preservation, including its mechanism of action, factors influencing its efficacy, and detailed protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on the well-documented properties of sorbates, primarily sorbic acid and potassium sorbate, and provides a framework for research and development.
Mechanism of Antimicrobial Action
The primary antimicrobial activity of sorbates, including this compound, is attributed to the undissociated form of sorbic acid.[4] It is believed that in aqueous solutions, this compound can hydrolyze to sorbic acid and methanol. The undissociated sorbic acid can then penetrate the cell membrane of microorganisms.
Once inside the cell, where the pH is generally higher than in acidic foods, the acid dissociates. This leads to a decrease in intracellular pH, which can inhibit the function of various enzymes essential for microbial metabolism. The sorbate anion may also directly interfere with cellular processes. The overall effect is the inhibition of microbial growth and reproduction.
Factors Influencing Efficacy
The effectiveness of this compound as a preservative is influenced by several factors:
-
pH: Sorbates are most effective in acidic conditions (pH below 6.5), where a higher proportion of the sorbic acid is in its undissociated, more permeable form.
-
Water Activity (aw): Lower water activity in a product can enhance the inhibitory effect of sorbates.
-
Temperature: The antimicrobial activity of sorbates can be influenced by storage temperature.
-
Product Composition: The presence of fats, proteins, and sugars can affect the solubility and availability of the preservative in the aqueous phase where microorganisms grow.
-
Microbial Load: The initial number of microorganisms present will impact the required concentration of the preservative.
Quantitative Data
Table 1: General Usage Levels of Sorbates in Food and Beverages
| Food/Beverage Category | Typical Sorbate Concentration (%) | Reference(s) |
| Fruit Juices and Beverages | 0.025 - 0.10 | |
| Wine | 0.02 - 0.03 | |
| Cheese | up to 0.3 | |
| Baked Goods | 0.05 - 0.3 | |
| Jams and Jellies | 0.05 - 0.1 |
Note: These are general guidelines for sorbic acid and its salts. Optimal concentrations for this compound must be determined experimentally for each specific product.
Experimental Protocols
The following are generalized protocols for evaluating the antimicrobial efficacy of this compound in beverages and food products. These are based on standard microbiological methods and should be adapted to the specific product and target microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)
-
Pure culture of the target microorganism (e.g., Saccharomyces cerevisiae, Aspergillus niger, Escherichia coli)
-
Sterile test tubes or 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a standardized inoculum: Culture the target microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria).
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the test is not inhibitory) and then dilute in the sterile broth medium to the highest desired concentration.
-
Perform serial dilutions: Create a series of twofold dilutions of the this compound stock solution in sterile broth in test tubes or a 96-well plate.
-
Inoculate: Add a standardized volume of the microbial suspension to each dilution tube/well to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Controls:
-
Positive Control: Broth inoculated with the microorganism, without this compound.
-
Negative Control: Uninoculated broth with the highest concentration of this compound.
-
-
Incubation: Incubate the tubes/plate at the optimal temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for yeasts and molds) for 24-48 hours (bacteria) or 3-5 days (fungi).
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Beverage Challenge Test
This protocol evaluates the effectiveness of this compound in preventing microbial growth in a specific beverage product.
Materials:
-
The beverage product to be tested
-
This compound
-
A cocktail of relevant spoilage microorganisms (e.g., a mix of yeasts and molds commonly found in the specific type of beverage)
-
Sterile containers for the beverage samples
-
Plate Count Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Incubator
-
Stomacher or blender
Procedure:
-
Prepare beverage samples: Divide the beverage into sterile containers. Add different concentrations of this compound to each container. Include a control sample with no preservative.
-
Prepare inoculum: Grow the individual spoilage microorganisms in appropriate broth. Combine the cultures to create a mixed inoculum. Adjust the concentration to a predetermined level (e.g., 106 CFU/mL).
-
Inoculate samples: Inoculate each beverage sample with the microbial cocktail to achieve a final concentration of approximately 102 - 103 CFU/mL.
-
Storage: Store the inoculated samples under conditions that simulate the product's intended shelf life (e.g., refrigerated or ambient temperature).
-
Microbial enumeration: At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove an aliquot from each sample. Perform serial dilutions and plate onto the appropriate agar medium.
-
Incubation and counting: Incubate the plates and count the number of colonies to determine the microbial population (CFU/mL) at each time point.
-
Data analysis: Plot the log CFU/mL against time for each concentration of this compound. A significant reduction or inhibition of growth compared to the control indicates preservative efficacy.
Conclusion
This compound holds promise as a preservative in the food and beverage industry, likely functioning through a mechanism similar to other sorbates by disrupting microbial cellular functions. Its effectiveness is highly dependent on factors such as pH and product composition. While direct quantitative data for this compound is sparse, the provided protocols offer a robust framework for researchers to determine its efficacy and optimal usage concentrations in various food and beverage applications. Further research is warranted to establish a comprehensive profile of this compound as a food preservative.
References
Application Notes and Protocols for Methyl Sorbate as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate) is a flavoring agent utilized in the food industry to impart and enhance fruity, sweet, and slightly anise-like flavor profiles.[1][2] As an ester of sorbic acid, it also possesses antimicrobial properties that can contribute to the shelf-life extension of food products.[1] This document provides detailed application notes, experimental protocols, and technical data for the effective use and evaluation of this compound in food and beverage applications.
This compound is recognized as a flavoring agent by the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3] Its FEMA (Flavor and Extract Manufacturers Association) number is 3714.[3]
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, processing, and stability assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | methyl (2E,4E)-hexa-2,4-dienoate | |
| Synonyms | Methyl (E,E)-sorbate, Sorbic acid methyl ester | |
| CAS Number | 689-89-4 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Odor Profile | Fruity, sweet, anise | |
| Taste Profile | At 20 ppm: fruity, sweet, brown, vanilla, nutty | |
| Melting Point | 7 - 9 °C | |
| Boiling Point | 173 - 175 °C | |
| Density | 0.960 g/cm³ | |
| Solubility | Slightly soluble in water; miscible in oils | |
| LogP (Octanol-Water) | 1.86 (estimated) |
Applications in the Food Industry
This compound is primarily used to enhance and impart flavor in a variety of food and beverage products. Its fruity and sweet characteristics make it particularly suitable for confectionery, baked goods, and beverages. Recommended usage levels from the FEMA GRAS™ list are provided in Table 2.
Table 2: Recommended Usage Levels of this compound in Food Products
| Food Category | Typical Usage Level (ppm) |
| Beverages (non-alcoholic) | 0.5 |
| Frozen Dairy | 2.5 |
| Gelatins and Puddings | 2.5 |
| Baked Goods | 10.0 |
Experimental Protocols
Sensory Evaluation of this compound
This protocol outlines a method for the descriptive sensory analysis of this compound to characterize its flavor profile.
Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water or a 5% sucrose solution in deionized water (as a neutral base)
-
Glass sensory evaluation booths with controlled lighting and ventilation
-
Odor-free glass sample cups with lids
-
Reference standards for flavor attributes (e.g., anise oil for "anise," isoamyl acetate for "fruity/banana," vanillin for "sweet/vanilla")
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe flavors, and availability.
-
Conduct training sessions to familiarize panelists with the sensory terminology and reference standards related to fruity, sweet, and anise notes. A consensus-based lexicon should be developed.
Lexicon Development Workflow
Caption: Workflow for developing a sensory lexicon for this compound.
Procedure:
-
Prepare a series of concentrations of this compound in the chosen neutral base (e.g., 5, 10, and 20 ppm).
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to evaluate each sample for the agreed-upon sensory attributes.
-
Panelists will rate the intensity of each attribute on a 15-cm line scale anchored from "not perceptible" to "very strong."
-
Collect and analyze the data to generate a flavor profile for each concentration.
Stability Testing of this compound
Objective: To evaluate the stability of this compound in an aqueous system at different pH levels and temperatures.
Materials:
-
This compound
-
Citrate-phosphate buffer solutions (pH 3.0, 5.0, and 7.0)
-
Incubators or water baths set to 25°C, 40°C, and 60°C
-
Amber glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Spike the buffer solutions with the this compound stock solution to a final concentration of 50 ppm.
-
Aliquot the solutions into the amber glass vials and seal tightly.
-
Store the vials at the different temperature conditions.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each condition for analysis.
-
Quantify the concentration of this compound using a validated HPLC method (see section 4.3).
-
Calculate the percentage of this compound remaining at each time point and determine the degradation kinetics.
HPLC Analysis of this compound in a Food Matrix
This protocol describes a method for the quantitative analysis of this compound in a beverage matrix.
Objective: To determine the concentration of this compound in a clear beverage.
Materials:
-
Beverage sample
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column and UV detector
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) adjusted to pH 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation:
-
Degas carbonated beverages.
-
Condition an SPE C18 cartridge with methanol followed by water.
-
Load 10 mL of the beverage sample onto the cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute the this compound with acetonitrile.
-
Dilute the eluate to a known volume with the mobile phase.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 ppm).
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway for Flavor Perception
The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating a signal transduction cascade.
Olfactory Signaling Cascade:
-
Binding: this compound binds to a specific olfactory receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the olfactory-specific G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.
-
Depolarization: The influx of positive ions depolarizes the neuron's membrane, generating an action potential that is transmitted to the brain for the perception of smell.
Diagram of the Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signal transduction cascade.
Conclusion
This compound is a valuable flavoring agent for creating and enhancing fruity and sweet notes in a variety of food products. Its application requires a thorough understanding of its physicochemical properties, sensory profile, and stability in different food matrices. The protocols provided in this document offer a framework for the systematic evaluation of this compound, enabling researchers and product developers to optimize its use and ensure product quality and consistency. Further research into the specific degradation pathways and kinetics of this compound would be beneficial for more precise shelf-life predictions.
References
Methyl Sorbate: A Versatile Precursor in Organic Synthesis for Drug Discovery and Development
Introduction
Methyl sorbate, the methyl ester of sorbic acid, has emerged as a valuable and versatile C6 building block in organic synthesis. Its conjugated diene structure, coupled with the electron-withdrawing ester functionality, makes it a reactive and adaptable precursor for the construction of complex molecular architectures. This application note provides a detailed overview of the use of this compound in various key organic reactions, including Diels-Alder cycloadditions and conjugate additions, and highlights its application in the synthesis of bioactive molecules and natural products. Detailed experimental protocols and quantitative data are provided to assist researchers in utilizing this readily available starting material for their synthetic endeavors.
Key Applications in Organic Synthesis
This compound's reactivity is primarily centered around its diene system, making it an excellent substrate for several powerful bond-forming reactions.
Diels-Alder Reactions
The conjugated diene system of this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to furnish functionalized cyclohexene derivatives. These adducts are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals. The stereoselectivity of the Diels-Alder reaction can often be controlled by the choice of dienophile and the use of Lewis acid catalysts.[1][2]
Diagram 1: General Diels-Alder Reaction of this compound
Conjugate Addition Reactions
As an α,β,γ,δ-unsaturated ester, this compound can undergo conjugate addition reactions, where nucleophiles add to the β- or δ-position of the diene system. Organocuprates are particularly effective reagents for achieving 1,4- and 1,6-addition to conjugated systems, providing access to a variety of substituted products.[3][4][5]
Diagram 2: Conjugate Addition to this compound
Applications in the Synthesis of Bioactive Molecules
The utility of this compound as a precursor is demonstrated in the synthesis of various biologically active compounds, including insect pheromones.
Synthesis of Insect Pheromones
This compound serves as a key starting material in the synthesis of certain insect pheromones through olefin metathesis. This strategy allows for the efficient construction of the carbon skeleton of the target pheromone.
Table 1: Cross-Metathesis of this compound for Pheromone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Product |
| This compound | Acrolein | M71-SIPr | Dichloromethane | 40 | 4 | Methyl 7-oxohepta-2,4-dienoate |
Experimental Protocols
Protocol 1: Cross-Metathesis of this compound with Acrolein for Pheromone Precursor Synthesis
This protocol details the synthesis of a precursor to an insect pheromone using a cross-metathesis reaction.
Materials:
-
This compound (804 mg, 6.38 mmol)
-
Acrolein (0.95 mL, 12.8 mmol)
-
M71-SIPr catalyst (26 mg, 0.032 mmol)
-
Dichloromethane (6.5 mL)
-
Argon atmosphere
Procedure:
-
To a dry flask, add this compound and dichloromethane.
-
Bubble argon through the mixture for 5 minutes to degas.
-
Add acrolein to the mixture.
-
Introduce the M71-SIPr catalyst to the reaction mixture.
-
Stir the mixture at 40 °C for 4 hours under an argon atmosphere.
-
After the initial reaction period, add a second portion of acrolein (0.95 mL, 12.8 mmol).
-
Subsequently, add a solution of M71-SIPr catalyst (26 mg, 0.032 mmol) in dichloromethane (13 mL).
-
Continue stirring at 40 °C and monitor the reaction progress by GC-MS.
Diagram 3: Workflow for Pheromone Precursor Synthesis
This compound is a cost-effective and highly useful precursor in organic synthesis. Its ability to participate in key reactions such as Diels-Alder cycloadditions and conjugate additions makes it a valuable tool for the construction of complex molecules. The provided protocols and data serve as a practical guide for researchers in drug discovery and development to harness the synthetic potential of this compound. Further exploration of its reactivity in asymmetric catalysis and tandem reactions is expected to expand its applications in the synthesis of novel bioactive compounds.
References
The Pivotal Role of Methyl Sorbate in Pharmaceutical Synthesis: Applications and Protocols
For Immediate Release
Methyl sorbate, a conjugated diene ester, is emerging as a versatile and valuable building block in the synthesis of complex pharmaceutical compounds. Its unique chemical structure, particularly its reactivity as a dienophile in Diels-Alder reactions, allows for the efficient construction of intricate molecular architectures that are central to many therapeutic agents. This application note provides a detailed overview of the role of this compound in pharmaceutical synthesis, focusing on its application in the total synthesis of bioactive natural products with therapeutic potential. Experimental protocols and quantitative data are provided to guide researchers, scientists, and drug development professionals in leveraging this readily available starting material.
Introduction
This compound, the methyl ester of sorbic acid, is a well-known compound often utilized in the food and cosmetic industries for its antimicrobial properties.[1] However, its utility extends significantly into the realm of organic synthesis, where it serves as a robust C6 synthon.[2] The conjugated diene system within this compound makes it an excellent participant in pericyclic reactions, most notably the Diels-Alder reaction, which forms six-membered rings with high stereocontrol. This capability is of paramount importance in the synthesis of natural products and their analogues, many of which form the basis of modern pharmaceuticals.[3][4]
Application in the Total Synthesis of Torreyanic Acid
A prime example of this compound's application in the synthesis of a biologically active compound is in the asymmetric total synthesis of (+)-torreyanic acid.[5] Torreyanic acid is a quinone epoxide dimer with significant cytotoxic activity, making it a molecule of interest in cancer research. The synthesis of this complex natural product showcases the strategic utility of the Diels-Alder reaction in creating key carbocyclic frameworks.
In a biomimetic approach to (+)-torreyanic acid, a key step involves a [4+2] cycloaddition (Diels-Alder reaction) to construct the central cyclohexene ring of the monomeric precursor. While the final dimerization cascade in the published synthesis of torreyanic acid involves a 2H-pyran monomer, the principles of using a conjugated system in a Diels-Alder reaction to build the core structure are well-demonstrated and analogous to how this compound would be employed. The general strategy involves the reaction of a diene with a dienophile to rapidly build molecular complexity.
General Experimental Workflow for Diels-Alder Reactions in Pharmaceutical Synthesis
The following diagram illustrates a generalized workflow for employing a dienophile like this compound in the initial stages of a synthetic route towards a complex pharmaceutical target.
Caption: Generalized workflow for utilizing a Diels-Alder reaction in pharmaceutical synthesis.
Experimental Protocols
While a direct protocol for a marketed pharmaceutical is not available, the following represents a general, illustrative protocol for a Diels-Alder reaction involving a sorbate derivative, based on common laboratory practices for such transformations.
Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of a Sorbate Ester with a Diene
Objective: To synthesize a cyclohexene-containing pharmaceutical intermediate via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound (dienophile)
-
A suitable diene (e.g., cyclopentadiene, 1,3-butadiene)
-
Lewis Acid Catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.2 equivalents) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst (0.1 to 1.1 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at -78 °C over 30 minutes.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Diels-Alder adduct.
Data Presentation:
The following table summarizes typical quantitative data obtained from such a reaction. The values are illustrative and will vary depending on the specific diene and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol (126.15 mg) |
| Diene (e.g., Cyclopentadiene) | 1.2 mmol (79.32 mg) |
| Lewis Acid (e.g., Et₂AlCl) | 1.1 mmol (1.1 mL of 1.0 M solution) |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (20 mL) |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Product | |
| Diels-Alder Adduct | (Illustrative) |
| Yield | 85% |
| Diastereomeric Ratio | >95:5 (endo:exo) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with expected structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with expected structure |
| HRMS (ESI) | Calculated and found values match |
Signaling Pathways and Logical Relationships
The Diels-Alder adducts derived from this compound can serve as precursors to a wide array of bioactive molecules. The stereochemistry established in the cycloaddition step is often crucial for the ultimate biological activity of the target molecule. The following diagram illustrates the logical relationship between the stereoselective synthesis and the biological function of the final pharmaceutical product.
Caption: The crucial role of stereocontrol in linking synthesis to biological activity.
Conclusion
This compound is a powerful and underutilized starting material in the synthesis of pharmaceuticals. Its ability to readily participate in Diels-Alder reactions provides a straightforward and atom-economical method for the construction of complex cyclic systems from simple, achiral precursors. The application of this chemistry, as highlighted in the context of natural product synthesis, demonstrates its potential for the development of new therapeutic agents. The protocols and data presented herein serve as a foundational guide for researchers looking to incorporate this compound into their synthetic strategies for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of the quinone epoxide dimer (+)-torreyanic acid: application of a biomimetic oxidation/electrocyclization/Diels-Alder dimerization cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of Methyl Sorbate in Cosmetic and Fragrance Formulations
Introduction
Methyl sorbate (CAS No: 689-89-4) is a fatty acid ester recognized for its distinct fruity and sweet aroma, with notes of anise.[1] This profile makes it a candidate for use as a fragrance and flavoring agent in various consumer products.[2][3] In addition to its aromatic qualities, this compound exhibits antimicrobial properties, suggesting its potential as a preservative to inhibit the growth of mold and yeast, thereby extending the shelf life of formulations.[2] Its utility in cosmetics also extends to its function as a solvent and stabilizer, capable of improving the texture of creams and lotions.[2] This document provides detailed application notes, safety information, and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing this compound in cosmetic and fragrance formulations.
Physicochemical Properties
A comprehensive understanding of this compound's physical and chemical properties is essential for its effective formulation.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2E,4E)-hexa-2,4-dienoate | |
| Synonyms | Sorbic acid methyl ester, Methyl (E,E)-sorbate | |
| CAS Number | 689-89-4 / 1515-80-6 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |
| Odor | Fruity, sweet, anise | |
| Melting Point | 7 - 9 °C | |
| Boiling Point | 173 - 180 °C | |
| Density | 0.960 - 0.968 g/mL at 25 °C | |
| Flash Point | 70 °C (158 °F) | |
| Refractive Index | 1.500 - 1.503 (at 20 °C) | |
| Storage | Store at 0 - 8 °C or room temperature |
Applications in Formulations
Fragrance Component
This compound is valued for its pleasant, fruity aroma and is used as a fragrance ingredient in perfumes and personal care items. It is included in the International Fragrance Association (IFRA) transparency list. However, some industry resources suggest it is "not for fragrance use," indicating that formulators should consult the latest RIFM safety assessments and IFRA standards for specific application guidance.
Preservative and Stabilizer
This compound's antimicrobial properties make it a viable option for preserving cosmetic formulations by inhibiting the growth of yeast and mold. This function is analogous to its parent compound, sorbic acid, and its salt, potassium sorbate, which are common food and cosmetic preservatives. The efficacy of sorbic acid is pH-dependent, with optimal activity below pH 6.5. It is therefore recommended that the pH of any formulation containing this compound as a preservative be similarly optimized. In emulsions like creams and lotions, it can also serve as a solvent and stabilizer, contributing to improved product texture and consistency.
Safety and Regulatory Profile
The safety profile of this compound requires careful consideration during formulation.
| Safety Aspect | Information | Reference(s) |
| Primary Hazards | Irritant | |
| GHS Classification | Inconsistent: Varies from "No symbol/signal word" to "Combustible liquid (Category 4)" | |
| Hazard Statement | H227: Combustible liquid | |
| Food Additive Status | JECFA: "No safety concern at current levels of intake when used as a flavouring agent." |
Skin Irritation and Sensitization: this compound is identified as a potential skin irritant. Studies on related compounds, sorbic acid and potassium sorbate, show they are rare but potential skin sensitizers, and this risk may be underestimated. Preservatives as a chemical class are a known cause of skin irritation and allergic contact dermatitis in some individuals. Therefore, careful evaluation of this compound's sensitization potential at its intended use concentration is critical.
Experimental Protocols
Protocol: Antimicrobial Efficacy (Preservative Challenge Test)
This protocol is adapted from standard cosmetic challenge test methodologies to assess the effectiveness of this compound as a preservative in a representative O/W cream formulation.
Objective: To determine if a given concentration of this compound can adequately protect a cosmetic formulation against microbial contamination.
Materials:
-
Test Formulation: O/W cream base with a specified concentration of this compound (e.g., 0.5% w/w).
-
Control Formulation: O/W cream base without this compound.
-
Microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231).
-
Neutralizing Broth (e.g., D/E Neutralizing Broth).
-
Culture Media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers, pipettes, and incubator.
Methodology:
-
Preparation: Prepare and package the control and test formulations into sterile containers.
-
Inoculation:
-
Prepare standardized inocula of each microorganism (~1x10⁸ CFU/mL).
-
Inoculate separate samples of the control and test formulations with each microorganism to achieve a final concentration between 1x10⁵ and 1x10⁶ CFU/g.
-
-
Incubation: Store the inoculated samples at room temperature (20-25°C) in the dark.
-
Sampling and Plating:
-
At specified time intervals (Day 0, 7, 14, and 28), remove 1g from each sample.
-
Serially dilute the sample in neutralizing broth.
-
Plate the dilutions onto the appropriate agar medium.
-
-
Enumeration: Incubate the plates (30-35°C for bacteria, 20-25°C for yeast) and count the number of colonies to determine the concentration of viable microorganisms (CFU/g).
-
Evaluation: Compare the log reduction in microbial counts in the test formulation against the control and established acceptance criteria (e.g., USP <51> or ISO 11930).
Caption: Workflow for the Preservative Challenge Test.
Protocol Framework: Skin Sensitization Potential
Modern cosmetic safety assessment avoids animal testing and instead relies on the Adverse Outcome Pathway (AOP) for skin sensitization, which consists of four key events (KEs). An integrated testing strategy using in vitro and in chemico methods is recommended.
Adverse Outcome Pathway (AOP) for Skin Sensitization:
-
KE1: Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins.
-
KE2: Keratinocyte Response: Induction of inflammatory signaling in keratinocytes.
-
KE3: Dendritic Cell Activation: Activation and maturation of dendritic cells.
-
KE4: T-Cell Proliferation: Proliferation of antigen-specific T-cells.
Caption: The Adverse Outcome Pathway for skin sensitization.
Recommended Test Battery:
-
KE1 Assessment (Direct Peptide Reactivity Assay - DPRA, OECD TG 442C):
-
Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical (this compound) in chemico.
-
Outcome: Predicts the potential for protein binding.
-
-
KE2 Assessment (KeratinoSens™ Assay - OECD TG 442D):
-
Principle: Uses a modified human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response pathway, a key signaling pathway in keratinocyte inflammation.
-
Outcome: Identifies substances with the potential to induce inflammatory responses in skin cells.
-
-
Data Integration: The results from these assays are integrated using a weight-of-evidence approach to classify a substance's sensitization potential without requiring animal testing.
Protocol: Accelerated Stability Testing of a Cosmetic Emulsion
This protocol outlines a method to assess the physical stability of a cosmetic emulsion containing this compound under accelerated conditions.
Objective: To evaluate the stability of the formulation over time by exposing it to various environmental stresses.
Materials:
-
Finished product samples in final packaging.
-
Temperature-controlled stability chambers/ovens.
-
Viscometer, pH meter.
-
Centrifuge.
-
Microscope.
Methodology:
-
Initial Analysis (Time 0): Record baseline measurements for all samples:
-
Macroscopic: Appearance, color, odor, phase separation.
-
Physicochemical: pH and viscosity.
-
Microscopic: Droplet size and distribution.
-
-
Storage Conditions: Place samples under a minimum of three conditions:
-
Room Temperature: 20-25°C
-
Accelerated: 40°C
-
Cold: 4°C
-
-
Periodic Evaluation: At specified intervals (e.g., 2 weeks, 1 month, 2 months, 3 months), remove samples from each condition and allow them to equilibrate to room temperature.
-
Re-evaluation: Repeat the full analysis performed at Time 0 and compare the results to the baseline. Look for significant changes in pH, viscosity drops, color/odor changes, or evidence of phase separation (creaming, coalescence).
-
Freeze-Thaw Cycling: Subject a separate set of samples to 3-5 cycles of freezing (-10°C for 24h) and thawing (room temperature for 24h). Evaluate for phase separation after the final cycle.
References
Troubleshooting & Optimization
Technical Support Center: Methyl Sorbate Synthesis
Welcome to the technical support center for the synthesis of methyl sorbate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems encountered during the synthesis of this compound, primarily focusing on the Fischer esterification of sorbic acid with methanol.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors. Here’s a troubleshooting guide:
-
Purity of Sorbic Acid: Commercial sorbic acid may contain oxidation byproducts that can interfere with the reaction. It is highly recommended to use recrystallized sorbic acid (melting point 132-134°C) to improve yield and purity.[1]
-
Presence of Water: The Fischer esterification is a reversible reaction, and the presence of water in the reactants or glassware can shift the equilibrium back towards the reactants, reducing the ester yield. Ensure you are using dry methanol and properly dried glassware. A drying tube with a desiccant like calcium chloride on the reflux condenser is good practice to prevent atmospheric moisture from entering the reaction.[1]
-
Inefficient Water Removal: To drive the reaction to completion, the water produced during the esterification should be removed. While not always implemented in basic setups, techniques like using a Dean-Stark trap can be effective.
-
Reaction Time and Temperature: The reaction may not have reached equilibrium. For a sulfuric acid-catalyzed reaction, refluxing for at least 1-4 hours at around 60-65°C is a common starting point.[1]
-
Catalyst Amount: While catalytic, an insufficient amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate. Conversely, an excessive amount can lead to side reactions and charring. Typically, a small amount, such as 0.5 mL of concentrated H₂SO₄ for a 50 mmol scale reaction, is sufficient.[1]
Q2: My reaction mixture turned into a dark brown or black tar. What happened?
A2: The formation of a black tar-like substance is indicative of decomposition or polymerization, which can be caused by:
-
Excessive Heat: Overheating the reaction mixture, especially in the presence of a strong acid catalyst like sulfuric acid, can cause the conjugated system of sorbic acid and this compound to polymerize or decompose.
-
Inappropriate Catalyst or Reaction Conditions: Certain combinations of reactants and catalysts are more prone to this. For example, an attempt to perform a Fischer esterification of sorbic acid with allyl alcohol using H₂SO₄ as a catalyst resulted in a black tarry mass.[1]
-
Concentrated Acid: Adding the acid catalyst too quickly or using an excessive amount can lead to localized heating and charring of the organic material.
To avoid this, ensure controlled heating and add the catalyst slowly and with adequate stirring.
Q3: I'm having trouble with the workup. An emulsion is forming in my separatory funnel. How can I resolve this?
A3: Emulsion formation is a common issue during the aqueous workup of esterification reactions. Here’s how to address it:
-
Cause: Emulsions are often stabilized by soaps formed from the neutralization of unreacted carboxylic acid with a basic wash solution (like sodium bicarbonate).
-
Solution: To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Shaking the separatory funnel more gently can also help prevent stubborn emulsions from forming in the first place. Repeating the brine wash may be necessary until the emulsion is gone.
Q4: What are the common side reactions in this compound synthesis?
A4: Besides the reversal of the esterification, other side reactions can occur:
-
Ether Formation: Under acidic conditions, methanol can dehydrate to form dimethyl ether, although this is more prevalent at higher temperatures.
-
Diels-Alder Reaction: Sorbic acid and its esters contain a conjugated diene system, making them susceptible to Diels-Alder type reactions, especially if there are other dienophiles present or at elevated temperatures.
-
Addition Reactions: The double bonds in the sorbate structure can potentially undergo addition reactions, for instance, with the acid catalyst, leading to the formation of byproducts. Using alternative, milder synthesis routes, such as the diazomethane method, has been mentioned as a way to avoid some of these side reactions, though this method comes with its own significant safety hazards.
Q5: How can I effectively purify the final this compound product?
A5: Purification is crucial to remove unreacted starting materials, catalyst, and side products.
-
Neutralization and Washing: After the reaction, the mixture should be cooled and neutralized with a weak base like sodium bicarbonate solution to remove the acid catalyst and any remaining sorbic acid. This is followed by washing with water and brine to remove water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Distillation: The most effective method for final purification is distillation under reduced pressure. This is important because this compound has a relatively high boiling point (~180°C at atmospheric pressure), and heating to this temperature could cause decomposition or polymerization. Distillation at a lower pressure allows it to boil at a lower, safer temperature.
Experimental Protocols
Key Experiment: Fischer Esterification of Sorbic Acid with Methanol
This protocol is a synthesis of common laboratory procedures for the acid-catalyzed esterification of sorbic acid.
Materials:
-
Sorbic acid (purified by recrystallization)
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (2-neck is ideal)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying tube with calcium chloride
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, reflux condenser, and a heating source. Attach a drying tube to the top of the condenser.
-
Reactants: To the round-bottom flask, add sorbic acid (e.g., 5.61 g, 50 mmol) and an excess of dry methanol (e.g., 40 mL).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain reflux with stirring for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water. Carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted sorbic acid. Be cautious as CO₂ will be evolved.
-
Workup - Extraction & Washing: Extract the this compound into a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water and then with a saturated brine solution to help break any emulsions.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. For high purity, the resulting crude this compound should be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reactant quantities and conditions for the Fischer esterification of sorbic acid.
| Parameter | Value | Reference |
| Sorbic Acid | 5.61 g (50 mmol) | |
| Methanol | 40 mL | |
| Sulfuric Acid (catalyst) | 0.5 mL | |
| Reaction Temperature | 60°C (reflux) | |
| Reaction Time | 1-4 hours |
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound via Fischer esterification.
References
improving the yield and purity of methyl sorbate synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of methyl sorbate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory method is the Fischer esterification of sorbic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is favored for its simplicity and the use of readily available and inexpensive reagents.
Q2: What are the typical reaction conditions for Fischer esterification of sorbic acid?
A2: Typical conditions involve refluxing sorbic acid and an excess of methanol in the presence of a catalytic amount of strong acid.[2] Reaction times can range from one to several hours.[2][3] The temperature is generally kept at the boiling point of methanol (around 65 °C). Using an excess of methanol helps to shift the reaction equilibrium towards the product side, increasing the yield.
Q3: Are there alternative "greener" catalysts for this synthesis?
A3: Yes, greener alternatives to strong mineral acids are being explored to reduce corrosion and environmental impact. Deep eutectic solvents (DESs), such as those based on choline chloride and p-toluenesulfonic acid, have been successfully used as recyclable catalysts. Additionally, enzymatic catalysis using lipases, like immobilized Candida antarctica lipase B (CALB), offers a mild and highly selective method for synthesis, minimizing byproducts.
Q4: What are the main impurities I should expect in my crude this compound product?
A4: The primary impurities are typically unreacted sorbic acid, excess methanol, water (a byproduct of the reaction), and residual acid catalyst. Side reactions involving the conjugated double bonds of sorbic acid can also occur, potentially leading to polymerization or other adducts, especially under harsh conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the sorbic acid starting material, you can visually track the consumption of the acid and the formation of the less polar this compound product. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yield in Fischer esterification is often due to the reversible nature of the reaction, where the water produced can hydrolyze the ester back to the starting materials. Several factors can be optimized to drive the reaction forward.
Troubleshooting Steps for Low Yield
| Potential Cause | Recommended Solution | Explanation |
|---|---|---|
| Equilibrium Limitation | Use a significant excess of methanol (e.g., 5-10 molar equivalents or use as the solvent). | According to Le Châtelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products. |
| Water Byproduct | If the reaction scale and setup allow, use a Dean-Stark apparatus to physically remove water as it forms. | Removing a product shifts the equilibrium towards the right, driving the reaction to completion. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst is used. For H₂SO₄, a small catalytic amount (e.g., 0.5 mL for ~6g of sorbic acid) is typical. | The catalyst increases the rate at which equilibrium is reached. Too little catalyst will result in a slow or incomplete reaction. |
| Inadequate Reaction Time | Increase the reflux time. Monitor the reaction via TLC until the sorbic acid spot has disappeared or is very faint. | Esterification reactions can take several hours to reach completion. |
| Impure Reactants | Use pure, dry reagents. Commercial sorbic acid can sometimes contain oxidation products. Ensure methanol is anhydrous. | Impurities can interfere with the reaction, and water in the solvent will inhibit the forward reaction. |
Issue 2: Product Purity
Q: My final product is impure, showing unreacted sorbic acid or a brownish-yellow color. How can I improve its purity?
A: Impurities result from an incomplete reaction or side reactions. A thorough purification workflow is essential after the reaction is complete. The color change can indicate degradation or side product formation.
Troubleshooting Steps for Impure Product
| Potential Cause | Recommended Solution | Explanation |
|---|---|---|
| Residual Acid Catalyst | Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. | The acid catalyst must be removed to prevent it from catalyzing the reverse reaction (hydrolysis) during workup. |
| Unreacted Sorbic Acid | The basic wash with NaHCO₃ will also convert unreacted sorbic acid into its water-soluble sodium salt, which is removed into the aqueous layer. | This is a key step in separating the acidic starting material from the neutral ester product. |
| Residual Water | Wash the organic layer with a saturated brine (NaCl) solution. | The brine wash helps to remove the bulk of dissolved water from the organic phase, improving the efficiency of the final drying step. |
| Dissolved Water | Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). | This removes trace amounts of water, which is crucial before any final distillation. |
| Other Byproducts | For high purity, perform vacuum distillation or column chromatography on the crude, dried product. | this compound has a boiling point of ~180 °C, making vacuum distillation necessary to prevent decomposition at high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is a general guideline based on common laboratory procedures.
Materials:
-
Sorbic Acid (e.g., 6.0 g)
-
Methanol (anhydrous, e.g., 40 mL)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the reflux apparatus. Ensure all glassware is dry.
-
To a 250 mL two-neck round-bottom flask, add the sorbic acid (6.02 g) and a magnetic stir bar.
-
Add methanol (40 mL) to the flask and begin stirring to dissolve the sorbic acid.
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. The mixture may warm slightly.
-
Attach the condenser, turn on the cooling water, and begin heating the mixture to a gentle reflux (approx. 65 °C).
-
Maintain reflux with continuous stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (starting material is consumed), turn off the heat and allow the flask to cool to room temperature.
Protocol 2: Purification of Crude this compound
This protocol outlines the workup and purification following the synthesis.
Materials:
-
Crude this compound reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
-
Vacuum distillation or column chromatography setup
Procedure:
-
Neutralization: Carefully transfer the cooled reaction mixture to a separatory funnel. Slowly add saturated NaHCO₃ solution. Swirl gently and vent frequently to release CO₂ gas. Continue adding until gas evolution ceases.
-
Extraction: Allow the layers to separate. The top organic layer contains the this compound. Drain and discard the lower aqueous layer.
-
Washing: Add brine solution to the separatory funnel, shake, and again discard the lower aqueous layer. This step helps remove residual water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes. The liquid should be clear, not cloudy.
-
Filtration: Filter the mixture to remove the drying agent, collecting the filtrate (your crude product) in a clean, dry round-bottom flask.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Final Purification: Purify the remaining oil via vacuum distillation to obtain pure this compound. Alternatively, use column chromatography on silica gel.
References
purification techniques for methyl sorbate to remove byproducts
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of methyl sorbate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Fischer esterification?
A1: The most common impurities include:
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Unreacted starting materials: Sorbic acid and methanol.
-
Catalyst: Typically a strong acid like sulfuric acid.
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Water: A byproduct of the esterification reaction.
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Oxidation products: Commercial sorbic acid can contain oxidation byproducts, which may impart a pale yellow or off-white color to the final product.[1]
-
Polymeric materials: High temperatures or prolonged reaction times can potentially lead to the formation of polymeric byproducts.
Q2: Why is my crude this compound yellow or brownish?
A2: A yellow or brownish hue in crude this compound is often due to the presence of oxidation products from the starting sorbic acid or minor side reactions during the esterification process.[1] It is highly recommended to use recrystallized sorbic acid to minimize this discoloration.[1]
Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?
A3: Washing with a saturated sodium bicarbonate (NaHCO₃) solution is crucial for neutralizing the acidic catalyst (e.g., sulfuric acid) used in the Fischer esterification.[1] This step is essential for preventing acid-catalyzed degradation of the product during subsequent purification steps like distillation. The neutralization can also help in removing some colored impurities, often leading to a more transparent product.[1]
Q4: How can I break an emulsion that has formed during the workup?
A4: Emulsion formation can occur during the washing steps. To break an emulsion, you can add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases.
Q5: What is the most effective method for purifying this compound?
A5: For volatile esters like this compound, vacuum distillation is a highly effective purification method to remove less volatile impurities and unreacted starting materials. For separating impurities with similar boiling points or for thermally sensitive materials, column chromatography can be employed.
Q6: How can I confirm the purity of my final this compound product?
A6: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) . These methods can separate and identify residual impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure a sufficient excess of methanol is used to drive the equilibrium towards the product side.- Increase the reaction time or temperature, but monitor for byproduct formation. |
| Loss of product during workup. | - Be careful during the separation of layers in the separatory funnel to avoid discarding the organic layer.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the ester. | |
| Product is Still Colored After Washing | Presence of persistent colored impurities. | - Treat the organic solution with activated charcoal before filtration to adsorb colored compounds.- Consider purification by column chromatography. |
| Difficulty in Achieving High Purity by Distillation | Boiling points of impurities are close to that of this compound. | - Use a fractional distillation column with a higher number of theoretical plates for better separation.- Optimize the distillation pressure and temperature. |
| Thermal degradation of the product. | - Perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress. | |
| Formation of a Resinous Material Upon Storage | Instability of the purified this compound. | - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated or frozen) to prevent oxidation and polymerization. |
Quantitative Data Summary
The following table provides a general overview of the expected outcomes for different purification techniques. The actual values may vary depending on the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Expected Yield Loss | Key Advantages | Key Disadvantages |
| Washing with NaHCO₃ and Brine | Removes acidic impurities | Low | Simple, fast, and effective for removing catalyst. | Does not remove organic byproducts. |
| Simple Distillation | >95% | 5-15% | Good for removing non-volatile impurities. | Not effective for separating compounds with close boiling points. |
| Fractional Vacuum Distillation | >98% | 10-25% | Excellent for separating volatile impurities with close boiling points. | Can be time-consuming and requires specialized equipment. |
| Column Chromatography | >99% | 20-40% | Highly effective for separating a wide range of impurities based on polarity. | Can be labor-intensive and requires significant amounts of solvent. |
Experimental Protocols
Protocol 1: Workup and Washing of Crude this compound
-
After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Stopper the funnel and gently swirl. Caution: Carbon dioxide gas will be evolved. Vent the funnel frequently to release the pressure.
-
Once the gas evolution has ceased, shake the funnel more vigorously and then allow the layers to separate.
-
Drain the lower aqueous layer.
-
If an emulsion has formed, add a small amount of saturated sodium chloride (brine) solution and gently swirl to break the emulsion.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter or decant the dried organic layer to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask, along with a magnetic stir bar or boiling chips for smooth boiling.
-
Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Begin to slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Once the desired vacuum is stable, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature at the stillhead. The temperature should rise and then stabilize as the this compound begins to distill.
-
Collect the fraction that distills at a constant temperature. The reported boiling point of this compound is approximately 75-78°C at 20 mmHg.
-
Discard any initial forerun that distills at a lower temperature and stop the distillation before the temperature begins to rise again, indicating the presence of higher-boiling impurities.
Protocol 3: Purification by Column Chromatography
-
Select a suitable solvent system: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Pack the column: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a chromatography column.
-
Load the sample: Dissolve the crude this compound in a minimal amount of the solvent system and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor the fractions: Monitor the composition of the collected fractions using TLC.
-
Combine and concentrate: Combine the fractions that contain pure this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
addressing coloration issues in methyl sorbate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of methyl sorbate, with a particular focus on resolving coloration problems.
Frequently Asked Questions (FAQs)
Q1: My final this compound product has a yellow to brownish tint. What are the common causes for this discoloration?
A1: Coloration in this compound synthesis is a frequent issue that can arise from several factors:
-
Impure Sorbic Acid: The primary cause is often the purity of the starting sorbic acid. Commercial sorbic acid can contain oxidation products or other impurities that are yellow or off-white. These impurities can carry through the synthesis and impart color to the final product.
-
Oxidation: Sorbic acid and this compound are unsaturated compounds with conjugated double bonds, making them susceptible to oxidation, especially at elevated temperatures. Oxidation can lead to the formation of colored byproducts.
-
Reaction Byproducts: The esterification reaction itself can produce minor amounts of colored byproducts, particularly if the reaction is heated for an extended period or at too high a temperature.
-
Contamination: Contamination from the reaction vessel or other reagents can also introduce color.
Q2: How can I prevent the coloration of this compound during synthesis?
A2: To minimize coloration, consider the following preventative measures:
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Use High-Purity Reagents: Start with the highest purity sorbic acid and methanol available. If the purity of the sorbic acid is questionable, it is highly recommended to recrystallize it before use.
-
Control Reaction Temperature: Avoid excessive heating during the esterification. Maintain the recommended reaction temperature and monitor it closely.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Limit Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
Q3: I have already synthesized colored this compound. What purification methods can I use to remove the color?
A3: Several methods can be employed to purify colored this compound:
-
Washing with Sodium Bicarbonate Solution: A common and effective method is to wash the crude this compound with a saturated sodium bicarbonate solution. This will neutralize any remaining acidic catalyst and can help remove some colored, acidic impurities. One user reported that after the first addition of bicarbonate solution, the ester became transparent.[1]
-
Distillation under Reduced Pressure: Distillation is a powerful technique for separating this compound from less volatile colored impurities and byproducts. It is important to perform the distillation under reduced pressure to avoid high temperatures that could cause decomposition or further oxidation.[1]
-
Activated Carbon Treatment: Treatment with activated carbon can be effective in adsorbing colored impurities. The crude this compound can be dissolved in a suitable solvent, stirred with a small amount of activated carbon, and then filtered.
Q4: How can I quantitatively measure the color of my this compound sample?
A4: The color of your this compound can be quantified using instrumental techniques:
-
UV-Vis Spectrophotometry: A UV-Vis spectrophotometer can be used to measure the absorbance of the this compound solution at specific wavelengths. The intensity of the color is proportional to the absorbance. By scanning a range of wavelengths, you can identify the absorption maximum (λmax) of the colored impurity and use that wavelength for quantitative comparisons.
-
Colorimetry: A colorimeter is a device specifically designed to measure the absorbance of light of a particular color (wavelength). It can provide a quantitative measure of the color intensity of your sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellow to brown color in the final product | Impurities in starting sorbic acid. | Recrystallize the sorbic acid from ethanol or water before use. |
| Oxidation during the reaction. | - Conduct the reaction under an inert atmosphere (N₂ or Ar).- Add an antioxidant (e.g., BHT) in trace amounts.- Avoid excessive heating and prolonged reaction times. | |
| High reaction temperature. | Maintain the reaction temperature at the lower end of the recommended range (e.g., 60-80°C). | |
| Acid catalyst remnants. | Neutralize the reaction mixture with a saturated solution of sodium bicarbonate after the reaction is complete. | |
| Low Yield | Incomplete reaction. | - Ensure the correct stoichiometry of reactants.- Check the activity of the acid catalyst.- Monitor the reaction progress by TLC until the sorbic acid is consumed. |
| Loss during workup. | - Be careful during extractions to avoid emulsion formation.- Ensure complete transfer of the product at each step. | |
| Presence of Impurities in NMR/GC-MS | Unreacted starting materials. | Optimize reaction time and temperature. |
| Side-products. | - Purify the product by distillation under reduced pressure.- Adjust reaction conditions to minimize side reactions. |
Experimental Protocols
Protocol 1: Recrystallization of Sorbic Acid
Objective: To purify commercial sorbic acid to remove colored impurities.
Materials:
-
Commercial sorbic acid
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Ethanol (95%) or deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place 10 g of commercial sorbic acid in a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 100 mL of 95% ethanol.
-
Gently heat the mixture on a hot plate with stirring until the sorbic acid is completely dissolved. Do not boil vigorously.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30 minutes.
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Collect the white, crystalline sorbic acid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
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Dry the purified sorbic acid in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purification of this compound by Distillation
Objective: To purify crude this compound and remove colored, non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)
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Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Set up the distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.
-
Place the crude this compound into the round bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (refer to literature for the boiling point of this compound at different pressures).
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Begin heating the distillation flask gently with a heating mantle.
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Collect the fraction that distills at the expected boiling point of this compound. The colored impurities should remain in the distillation flask.
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Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Quantitative Color Analysis by UV-Vis Spectrophotometry
Objective: To quantify the color of a this compound sample.
Materials:
-
This compound sample
-
Spectrophotometer-grade solvent (e.g., ethanol or hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantifying a specific impurity.
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Turn on the UV-Vis spectrophotometer and allow it to warm up.
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Set the wavelength range to scan (e.g., 350-700 nm for the visible region).
-
Use the pure solvent as a blank to zero the spectrophotometer.
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Measure the absorbance of each of the prepared solutions in a quartz cuvette.
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To compare the color of different batches, measure the absorbance at a specific wavelength in the visible range where the colored impurity absorbs maximally. A higher absorbance indicates a more intense color.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for addressing coloration issues.
References
optimizing the stability of methyl sorbate in research formulations
Technical Support Center: Optimizing Methyl Sorbate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of this compound in research formulations. Below, you will find answers to frequently asked questions, a troubleshooting guide for common stability issues, a summary of stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound (methyl 2,4-hexadienoate) is an ester known for its antimicrobial and flavoring properties.[1][2] In research formulations, it is often investigated for its potential as a preservative to inhibit the growth of mold and yeast, as a stabilizer in cosmetic or pharmaceutical creams and lotions, or as a carrier or solubilizer to improve the bioavailability of active pharmaceutical ingredients (APIs).[1]
Q2: What are the main degradation pathways for this compound?
As an unsaturated ester, this compound is susceptible to two primary degradation pathways:
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Hydrolysis: The ester bond can be cleaved by acid- or base-catalyzed hydrolysis to yield sorbic acid and methanol.[3] This reaction is highly dependent on the pH of the formulation.
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Oxidation: The conjugated double bonds in the sorbate moiety are prone to oxidation. This can be initiated by exposure to atmospheric oxygen, peroxides, metal ions, or light, leading to the formation of various oxidation products and potentially causing discoloration (e.g., yellowing) and loss of efficacy.[4]
Q3: How does pH impact the stability of this compound?
The pH of the formulation is a critical factor. Ester hydrolysis is catalyzed by both acidic and basic conditions. Generally, the rate of hydrolysis is at its minimum in the slightly acidic to neutral pH range (approximately pH 4-6). In highly acidic (below pH 2) or alkaline (above pH 8) conditions, the rate of hydrolysis increases significantly, leading to faster degradation of the molecule.
Q4: Is this compound sensitive to light?
Yes. Like many compounds with conjugated double bonds, this compound is susceptible to photolytic degradation. Exposure to light, particularly UV radiation, can initiate oxidative reactions, leading to the formation of degradation products and a potential loss of potency. Therefore, formulations containing this compound should be protected from light.
Q5: What are common signs of this compound degradation in a formulation?
Signs of degradation can include:
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A noticeable change in pH.
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Discoloration (e.g., development of a yellow tint).
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Changes in odor.
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Precipitation of degradation products (e.g., sorbic acid, which has lower water solubility).
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A decrease in the measured concentration of this compound via analytical methods like HPLC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Formulation is turning yellow. | Oxidation: The conjugated double bonds are likely being oxidized due to exposure to air, light, or the presence of metal ion catalysts. | 1. Protect from Light: Store the formulation in amber or opaque containers. 2. Inert Atmosphere: Prepare and store the formulation under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Add Antioxidants: Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol). 4. Add Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| Active concentration of this compound is decreasing rapidly over time. | Hydrolysis: The pH of your formulation may be outside the optimal stability range (pH 4-6), leading to rapid acid- or base-catalyzed hydrolysis. | 1. Measure and Adjust pH: Immediately measure the pH of your formulation. 2. Buffer the System: Incorporate a suitable buffer system (e.g., citrate or acetate buffer) to maintain the pH within the 4-6 range. 3. Evaluate Excipients: Ensure that other excipients in the formulation are not creating a microenvironment that is highly acidic or alkaline. |
| Precipitate is forming in an aqueous formulation. | Hydrolysis: Hydrolysis of this compound produces sorbic acid. Sorbic acid has significantly lower solubility in water compared to its salts. If the pH is acidic, the sorbic acid will be in its less soluble free acid form. | 1. Confirm Precipitate Identity: Isolate and analyze the precipitate (e.g., via FTIR or melting point) to confirm if it is sorbic acid. 2. Adjust pH: If the precipitate is sorbic acid, slightly increasing the pH (while staying within the stability window) can convert it to the more soluble sorbate salt. 3. Consider Co-solvents: If pH adjustment is not an option, the addition of a co-solvent like propylene glycol or ethanol may be necessary to increase the solubility of the degradant and keep it in solution. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common this compound stability issues.
Stability Data Summary
The stability of sorbate esters is highly dependent on pH and temperature. The table below summarizes expected stability trends based on general ester chemistry. Specific quantitative data for this compound is sparse in publicly available literature, but these principles are well-established.
| Stress Condition | Parameter | Value | Expected Outcome on this compound |
| pH | pH Level | 2.0 | Rapid Hydrolysis |
| 4.5 | Optimal Stability / Slow Hydrolysis | ||
| 8.5 | Rapid Hydrolysis | ||
| Temperature | Storage Temp. | 4°C | Significantly slows degradation rates. |
| 25°C (RT) | Moderate degradation rate. | ||
| 40°C+ | Accelerated degradation. | ||
| Oxidation | Atmosphere | Air (Oxygen) | Promotes oxidative degradation. |
| Inert (N₂) | Inhibits oxidative degradation. | ||
| Light | Storage | Exposed to UV/Daylight | Promotes photolytic/oxidative degradation. |
| Protected from Light | Inhibits photolytic degradation. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Methodology:
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Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24 hours.
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Cool, neutralize with 0.1 M Sodium Hydroxide (NaOH), and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M NaOH.
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Incubate at room temperature for 4 hours.
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Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with 3% Hydrogen Peroxide (H₂O₂).
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Store protected from light at room temperature for 24 hours.
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under nitrogen.
-
Expose the dry powder to 80°C for 48 hours.
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Reconstitute in the solvent and dilute to the target concentration.
-
-
Photolytic Degradation:
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Expose an aliquot of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.
-
Analyze a wrapped control sample stored under the same conditions in parallel.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC-UV method (see Protocol 2). The goal is to achieve 10-20% degradation of the parent compound.
Experimental Workflow: Forced Degradation Study```dot
Caption: Primary degradation pathways for this compound in formulations.
References
preventing the degradation of methyl sorbate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of methyl sorbate during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) of this compound Solution | Oxidation of the polyunsaturated sorbate backbone, potentially accelerated by light exposure or the presence of metal ions. | Store this compound solutions in amber glass vials to protect from light. Use high-purity solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxygen exposure. The use of chelating agents such as EDTA can help by sequestering pro-oxidative metal ions. |
| Precipitate Formation in Aqueous Formulations | Hydrolysis of this compound to sorbic acid, which has lower solubility in neutral or acidic aqueous solutions. This can be exacerbated by inappropriate pH or elevated temperatures. | Maintain the pH of the formulation within a stable range, as sorbates are more susceptible to degradation at both low and high pH.[1] For aqueous solutions, ensure the concentration of this compound does not exceed its solubility limit, especially if there's a possibility of slight hydrolysis over time. |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of this compound through hydrolysis or oxidation. This can be influenced by storage temperature, exposure to air, and incompatible excipients. | Store this compound at recommended low temperatures (-20°C for short-term, -80°C for long-term) to slow down degradation kinetics.[2] Avoid strong acids, alkalis, and oxidizing/reducing agents in the formulation.[3] |
| Development of Off-Odors | Formation of volatile degradation products resulting from oxidative cleavage of the double bonds in the sorbate structure. | In addition to protecting from oxygen and light, consider the use of antioxidants. The choice of antioxidant should be compatible with the overall formulation and its intended use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation .
-
Hydrolysis: The ester linkage in this compound can be cleaved by water to yield sorbic acid and methanol. This reaction can be catalyzed by acids or bases.
-
Oxidation: The conjugated double bonds in the sorbate moiety are susceptible to oxidation. This can be initiated by exposure to oxygen, light, heat, or the presence of metal ions, leading to a variety of degradation products, including aldehydes and ketones, which may cause discoloration and off-odors.
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[2] It should be stored in a tightly sealed container, protected from light. For solutions, amber glass vials are recommended.
Q3: How does pH affect the stability of this compound?
A3: Like other esters, this compound is susceptible to hydrolysis at both acidic and basic pH. Sorbates, in general, are most stable in the pH range of 3 to 6. Extreme pH values will accelerate the rate of hydrolysis.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been shown to be effective in stabilizing similar compounds.[4] The selection of an appropriate antioxidant will depend on the specific application and regulatory requirements.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities. Gas Chromatography (GC) can also be used, particularly for identifying volatile degradation products.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
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Methanol or Acetonitrile (HPLC grade)
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pH meter
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HPLC system with UV detector
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the this compound stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid this compound in an oven at 70°C for 48 hours.
-
After the specified time, dissolve the residue in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
troubleshooting emulsion and separation issues during methyl sorbate extraction
Technical Support Center: Methyl Sorbate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid-liquid extraction of this compound, with a focus on emulsion formation and phase separation issues.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] In the extraction of this compound, this typically appears as a cloudy or milky third layer between the organic and aqueous phases, hindering the separation of the desired product.
Q2: What are the common causes of emulsion formation during this compound extraction?
Emulsion formation is often caused by:
-
Vigorous shaking: Excessive agitation of the separatory funnel can lead to the formation of very fine droplets that are difficult to separate.
-
Presence of surfactants or emulsifying agents: High concentrations of surfactant-like molecules, such as phospholipids or free fatty acids, can stabilize emulsions.[2]
-
High concentration of the solute: A high concentration of this compound or other components in the extraction system can sometimes contribute to emulsion formation.
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate mixing without excessive energy input.[2]
-
Solvent Choice: The choice of organic solvent can influence emulsion stability. If emulsions are a persistent issue, experimenting with a different solvent may be beneficial.
-
Alternative Extraction Techniques: For samples prone to emulsion formation, consider alternative methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which can eliminate the liquid-liquid interface where emulsions form.[2]
Troubleshooting Guides
Problem: A stable emulsion has formed and will not separate.
Solution:
If an emulsion has already formed, there are several techniques to break it, ranging from simple physical methods to chemical interventions. It is recommended to start with the least invasive methods first.
1. Physical Methods
-
Allow the mixture to stand: Sometimes, simply letting the separatory funnel sit undisturbed for a period of time can allow the phases to separate on their own.
-
Gentle Swirling: Gently swirling the separatory funnel can help the dispersed droplets coalesce.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method to force the separation of the layers.[1]
-
Filtration: Passing the emulsion through a plug of glass wool or a phase separation filter paper can help to break the emulsion and separate the phases.
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide gentle agitation to help break the emulsion.
-
Thermal Shock: A sudden change in temperature, such as cooling the separatory funnel in an ice bath, can sometimes destabilize the emulsion.
2. Chemical Methods
-
Addition of Brine (Salting Out): Adding a saturated solution of sodium chloride (NaCl) is a common and effective technique. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. In one documented this compound synthesis, the addition of 5mL of saturated NaCl solution was used to successfully break an emulsion.
-
pH Adjustment: Adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break an emulsion, especially if it is stabilized by acidic or basic impurities. The optimal pH for extraction efficiency can vary; for some extractions, a lower pH increases efficiency.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Addition of Salt: Adding a small amount of a solid salt, such as sodium sulfate (Na₂SO₄), can help to absorb water and break the emulsion.
Data Presentation
The following table summarizes the effectiveness of various emulsion-breaking techniques. The recovery percentages are illustrative and can vary depending on the specific experimental conditions.
| Emulsion Breaking Technique | Typical Reagent/Apparatus | Principle of Action | Estimated Analyte Recovery (%) | Notes |
| Salting Out | Saturated NaCl (brine) solution | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component. | 90-99% | A common and often highly effective first-line chemical method. |
| Centrifugation | Centrifuge | Applies centrifugal force to accelerate the separation of phases with different densities. | 95-100% | Very effective, especially for fine emulsions, but requires specialized equipment. |
| pH Adjustment | Dilute HCl or NaOH | Neutralizes charges on emulsifying agents, reducing their ability to stabilize the emulsion. | 85-95% | Effectiveness is highly dependent on the nature of the emulsifying agent. |
| Filtration | Glass wool or phase separation paper | Physically breaks up the emulsion layer and allows for the separation of the bulk phases. | 80-90% | Can be slow and may result in some loss of product on the filter medium. |
| Addition of Organic Solvent | e.g., Methanol, Ethanol | Alters the polarity of the organic phase, disrupting the emulsion. | 80-90% | The choice of solvent is critical to ensure it does not interfere with downstream processing. |
Experimental Protocols
Protocol for the Synthesis and Extraction of this compound
This protocol describes the synthesis of this compound via Fischer esterification followed by a liquid-liquid extraction workup.
Materials:
-
Sorbic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (NaCl)
-
Hexane
-
Anhydrous Calcium Chloride (CaCl₂)
-
Reflux apparatus (round bottom flask, condenser)
-
Separatory funnel
-
Heating mantle or water bath
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a round bottom flask, combine 6.02g of sorbic acid and 10mL of methanol.
-
Catalyst Addition: While stirring, slowly add 0.5mL of ice-cold concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux using a water bath or heating mantle and continue to stir for approximately 72 minutes.
-
Cooling: After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
Quenching: Carefully add 5mL of cold saturated sodium bicarbonate solution to the reaction mixture to neutralize the excess acid.
-
Extraction Setup: Transfer the mixture to a separatory funnel.
-
First Extraction: Add 30mL of hexane to the separatory funnel. Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The top layer is the organic phase (containing this compound), and the bottom layer is the aqueous phase.
-
Troubleshooting Emulsion: If a cloudy emulsion layer forms between the organic and aqueous phases, add 5mL of saturated sodium chloride (brine) solution to the separatory funnel and gently shake. This should help to break the emulsion and clarify the layers.
-
Layer Separation: Carefully drain the bottom aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more 30mL portions of hexane, combining the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous calcium chloride.
-
Solvent Removal: Filter the dried solution and remove the hexane solvent by simple distillation or rotary evaporation to yield the crude this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for emulsion and separation issues.
Caption: Logical relationships between causes and solutions for emulsions.
References
Technical Support Center: Enhancing the Antimicrobial Efficacy of Methyl Sorbate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the antimicrobial efficacy of methyl sorbate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for this compound?
A1: The antimicrobial action of sorbates, including this compound, is primarily based on the intracellular acidification of microbes.[1] As a lipophilic compound, this compound is thought to readily penetrate the cell membrane.[1] Inside the cell, it is hypothesized to be hydrolyzed to sorbic acid, which then releases a proton at the cytosol's pH, leading to acidification.[1] This disruption of the internal pH can interfere with critical metabolic pathways.[1] Additionally, sorbates can inhibit various enzyme systems, though the precise targets are not fully agreed upon.[2]
Q2: Why does the antimicrobial efficacy of this compound decrease at higher pH levels?
A2: The antimicrobial activity of sorbates is pH-dependent, with greater efficacy at lower pH values. This is because the undissociated (non-ionized) form of sorbic acid, the active antimicrobial agent, is more prevalent at a pH below its pKa of 4.75. This uncharged form can more easily pass through the microbial cell membrane. As the extracellular pH increases, a larger proportion of the sorbic acid becomes ionized, hindering its ability to enter the microbial cell and exert its antimicrobial effect.
Q3: Can microbes develop resistance to this compound?
A3: Yes, some microorganisms can develop resistance to sorbates. Resistance mechanisms may include the ability to degrade sorbate or the induction of specific defense mechanisms that help the microbe adapt to the intracellular stress caused by the preservative. For instance, some yeasts can become resistant to sorbates, particularly after previous exposure to sub-inhibitory concentrations.
Q4: What are the key environmental factors that influence the effectiveness of this compound?
A4: Several environmental factors can impact the antimicrobial efficacy of this compound. These include:
-
pH: As mentioned, lower pH enhances activity.
-
Temperature: Lower temperatures can increase the storage life of products treated with sorbates.
-
Water Activity: Reduced water activity can potentiate the inhibitory effects of sorbates on many microbes, although some osmotolerant yeasts may show increased resistance.
-
Food Matrix Components: The presence of fats and lipids can affect the solubility and partitioning of sorbates, potentially reducing their concentration in the aqueous phase where microbial growth occurs.
Troubleshooting Guides
Issue 1: Sub-optimal antimicrobial activity of this compound in experiments.
| Possible Cause | Troubleshooting Step |
| High pH of the medium | Adjust the pH of your experimental medium to be closer to or below the pKa of sorbic acid (4.75) to increase the concentration of the undissociated, active form. |
| Presence of interfering substances | Be aware of components in your medium, such as high lipid content, that might reduce the availability of this compound. Consider quantifying the concentration in the aqueous phase. |
| Microbial resistance | Test for pre-existing or acquired resistance in your microbial strains, especially if they have been previously exposed to sorbates. |
| Inadequate concentration | Increase the concentration of this compound, ensuring it remains within permissible or non-toxic levels for your application. |
Issue 2: Difficulty in dissolving this compound for aqueous applications.
| Possible Cause | Troubleshooting Step |
| Low water solubility | While more lipophilic than sorbic acid, this compound has limited water solubility. Consider using a co-solvent system or creating an emulsion to improve its dispersion in aqueous media. |
| Precipitation of the compound | Ensure the solvent system is appropriate and that the concentration does not exceed its solubility limit at the experimental temperature. Gentle heating may aid dissolution, but stability at higher temperatures should be confirmed. |
Strategies to Enhance Antimicrobial Efficacy
A key approach to boosting the antimicrobial effect of this compound is through combination therapies and advanced formulation techniques.
Combination Therapies
Combining this compound with other antimicrobial agents can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.
Synergy with Conventional Antibiotics: Sorbate metal complexes have been shown to act synergistically with antibiotics like gentamicin and imipenem, potentially re-sensitizing resistant bacteria.
Synergy with Other Preservatives: Combining sorbates with other food-grade preservatives, such as caprylic acid or sodium benzoate, can broaden the spectrum of activity and enhance efficacy.
The level of synergy can be quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is generally considered synergistic.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Sorbate Metal Complexes
| Complex | Test Organism | MIC (µg/mL) |
| Co(II) Sorbate | Bacillus cereus | 625.0 |
| Escherichia coli | 625 | |
| Cu(II) Sorbate | Bacillus cereus | 312.5 |
| Escherichia coli | 625.0 | |
| Zn(II) Sorbate | Bacillus cereus | 1250.0 |
| Escherichia coli | 1250 | |
| Ni(II) Sorbate | Escherichia coli | 1250 |
Table 2: Synergistic Activity of Sorbate Metal Complexes with Antibiotics
| Combination | Test Organism | FICI | Interpretation |
| Sorbate Metal Complexes + Gentamicin | E. coli, B. cereus | < 0.5 | Synergistic |
| Sorbate Metal Complexes + Imipenem | E. coli, B. cereus | < 0.5 | Synergistic |
Table 3: Synergistic Activity of Potassium Sorbate with Caprylic Acid against Listeria monocytogenes
| Culture Type | FICI | Interpretation |
| Planktonic | 0.37 ± 0.03 | Synergistic |
| Biofilm | 0.31 ± 0.04 | Synergistic |
Experimental Protocols
Protocol 1: Synthesis of a Sorbate Metal Complex (e.g., Cobalt(II) Sorbate)
This protocol is adapted from the synthesis of sorbic acid metal complexes and may be applicable for this compound with appropriate stoichiometric adjustments.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Cobalt(II) Sulfate Heptahydrate (CoSO₄·7H₂O)
-
Ethanol
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Dissolve 2 mmol of this compound and 2 mmol of NaOH in 30 mL of ethanol.
-
In a separate flask, dissolve 1 mmol of CoSO₄·7H₂O in 10 mL of ethanol.
-
Gradually add the cobalt sulfate solution to the this compound solution.
-
Reflux the reaction mixture for 6 hours.
-
Allow the mixture to evaporate slowly at room temperature over several days until a precipitate forms.
-
Separate the precipitate and dry it in a vacuum desiccator over anhydrous CaCl₂.
Protocol 2: Determination of Synergistic Activity using the Checkerboard Method
This method is used to determine the FICI and assess for synergistic, additive, indifferent, or antagonistic effects between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Growth medium (e.g., Trypticase Soy Broth)
-
Stock solutions of this compound (Agent A) and the second antimicrobial (Agent B)
Procedure:
-
Dispense 50 µL of growth medium into each well of a 96-well plate.
-
Create serial two-fold dilutions of Agent A along the x-axis of the plate and Agent B along the y-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculate each well with 50 µL of the prepared bacterial suspension (final concentration ~5x10⁵ CFU/mL).
-
Include control wells for each agent alone, as well as a growth control (no agents) and a sterility control (no bacteria).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FIC of A = (MIC of A in combination) / (MIC of A alone) FIC of B = (MIC of B in combination) / (MIC of B alone) FICI = FIC of A + FIC of B
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to 4.0: Indifference
-
4.0: Antagonism
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow
Caption: Workflow for determining synergistic antimicrobial activity.
Logical Relationships
References
Technical Support Center: Overcoming Limitations of Methyl Sorbate in Practical Applications
Welcome to the technical support center for methyl sorbate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
Issue 1: Spontaneous Polymerization of this compound Upon Heating
Q: My this compound sample is polymerizing when I heat it for my reaction or formulation. How can I prevent this?
A: this compound is susceptible to heat-induced free-radical polymerization. To prevent this, you should use a polymerization inhibitor. Phenolic compounds are effective inhibitors.
-
Recommended Inhibitors:
-
Hydroquinone monomethyl ether (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone (HQ)
-
-
Mechanism of Inhibition: These inhibitors act as radical scavengers, terminating the chain reaction of polymerization. Oxygen is often necessary for phenolic inhibitors to function effectively.[1]
-
Troubleshooting Steps:
-
Add an Inhibitor: Introduce a small amount (typically 10-300 ppm) of an appropriate inhibitor to your this compound before heating.[1]
-
Control Temperature: Use the lowest possible temperature required for your application.
-
Inert Atmosphere: If your experiment allows, working under an inert atmosphere (e.g., nitrogen or argon) can help minimize the presence of oxygen, which can sometimes initiate polymerization, although some inhibitors require trace oxygen to be effective.[1]
-
Storage: Store this compound in a cool, dark place to prevent premature polymerization.
-
Issue 2: Degradation of this compound in Aqueous Formulations
Q: I am observing a decrease in the concentration of this compound in my aqueous formulation over time. What is causing this and how can I improve its stability?
A: The stability of sorbates, including this compound, is significantly influenced by the pH of the solution. Degradation can occur through hydrolysis and oxidation.
-
pH Effect: Sorbates are most stable in acidic conditions, with optimal stability observed at a pH below 6.0.[2]
-
Oxidation: Sorbates are prone to oxidation, which can be accelerated by the presence of metal ions and exposure to light and high temperatures.[3]
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of your formulation to be within the acidic range (ideally between 4 and 6) to maximize the stability of this compound.
-
Use of Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your formulation. However, be aware that the effect of EDTA on sorbate stability can be complex and pH-dependent.
-
Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation.
-
Packaging and Storage: Store your formulation in airtight, light-resistant containers in a cool environment to minimize oxidation and photodegradation.
-
Issue 3: Poor Solubility of this compound in Water
Q: I am having difficulty dissolving a sufficient amount of this compound in my aqueous medium. How can I increase its solubility?
A: this compound has a relatively low solubility in water. Several techniques can be employed to enhance its aqueous solubility.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively increasing their apparent solubility in water.
-
Troubleshooting Steps:
-
Co-solvent System: Introduce a co-solvent such as ethanol, propylene glycol, or glycerin into your aqueous system. The required concentration of the co-solvent will depend on the desired this compound concentration and should be optimized for your specific application.
-
Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD). This can be achieved by methods like kneading, co-evaporation, or freeze-drying.
-
pH Adjustment: As this compound is an ester, its hydrolysis can be pH-dependent. While adjusting pH can influence stability, its direct effect on the solubility of the ester form is less pronounced than for acidic or basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in this compound and how can I remove them?
A1: Impurities in this compound can arise from the synthesis process, which typically involves the esterification of sorbic acid. Potential impurities include unreacted sorbic acid, residual methanol, by-products from side reactions, and degradation products if the synthesis or storage conditions are not optimal.
-
Purification Method: Recrystallization is a common and effective method for purifying solid compounds like this compound (which is a low-melting solid).
-
General Recrystallization Protocol:
-
Dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals to remove any residual solvent. A detailed experimental protocol for recrystallization is provided below.
-
Q2: How can I analyze the purity of my this compound sample?
A2: Several analytical techniques can be used to assess the purity of this compound and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying this compound and separating it from potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the structure of this compound and detect the presence of structural analogs or degradation products.
Q3: Is this compound compatible with common pharmaceutical excipients?
A3: The compatibility of this compound with other excipients is a critical consideration in formulation development. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API) or the excipients, affecting the stability, efficacy, and safety of the final product.
-
General Considerations: As an ester, this compound could potentially undergo hydrolysis in the presence of strong acids or bases. It may also interact with highly oxidative or reactive excipients.
-
Compatibility Testing: It is essential to perform compatibility studies with the specific excipients planned for your formulation. This typically involves preparing binary mixtures of this compound and each excipient, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for any degradation or physical changes over time.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | |
| Melting Point | 8 °C | |
| Boiling Point | 180 °C (lit.) | |
| Density | 0.968 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.503 (lit.) | |
| Solubility in Water | Slightly soluble | |
| LogP | 1.86 |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (near its boiling point) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven at a low temperature, to remove any residual solvent.
Protocol 2: HPLC Method for Purity Analysis of this compound
This protocol provides a starting point for developing an HPLC method for the analysis of this compound purity. The conditions may need to be optimized for your specific instrument and column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
Start with 40% acetonitrile / 60% water.
-
Linearly increase to 80% acetonitrile over 15 minutes.
-
Hold at 80% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent (e.g., acetonitrile) and then prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.
Mandatory Visualization
Caption: Workflow for the purification and purity analysis of this compound.
Caption: Troubleshooting logic for this compound degradation in aqueous solutions.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for Methyl Sorbate Analysis in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methyl sorbate in various food matrices. While specific validated methods for this compound are not abundant in publicly available literature, this guide adapts established and validated methods for similar compounds, such as sorbic acid, potassium sorbate, and methyl paraben, to provide a robust framework for its analysis. The guide also presents a comparison with alternative analytical techniques.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and reliable technique for the determination of preservatives in food.[1][2] Its advantages include high sensitivity, accuracy, and the ability to handle complex sample matrices.[1] Alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also employed for preservative analysis.[2][3]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity using a reversed-phase column, followed by UV detection. | High precision and sensitivity, versatile for various food matrices, well-established methods. | May require more extensive sample preparation compared to CE. | Routine analysis of preservatives in beverages, dairy products, and solid foods. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase, often requiring derivatization for non-volatile analytes. | High resolution, suitable for complex mixtures. | Requires derivatization for non-volatile preservatives, which can be time-consuming. | Analysis of preservatives in liquid foods like vinegar and soy sauce. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Fast analysis times, low solvent consumption. | Generally offers higher detection limits compared to HPLC. | Rapid screening of preservatives in beverages. |
Validated HPLC Method Performance
The following table summarizes typical performance data for HPLC methods used for the analysis of sorbates and other related preservatives in food matrices. This data is indicative of the performance that can be expected when adapting these methods for this compound analysis.
| Parameter | HPLC Method 1 (Adapted from Sorbic Acid Analysis) | HPLC Method 2 (Adapted from Paraben Analysis) |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Methanol/Acetate Buffer |
| Detection Wavelength | ~254 nm | ~254 nm or 280 nm |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 mg/kg | 0.2 mg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3.0 mg/kg | 0.5 mg/kg |
| Recovery (%) | 80 - 110% | 88 - 110% |
| Precision (RSD %) | < 5% | < 5% |
Experimental Protocols
Below are detailed experimental protocols adapted for the analysis of this compound in food matrices, based on validated methods for similar compounds.
Method 1: Adapted from Sorbic Acid Analysis in Dairy Products
This method is adapted from a validated procedure for determining sorbic acid in dairy products.
1. Sample Preparation:
- Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
- Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).
- Homogenize the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 volumes of methanol + 90 volumes of phosphate buffer). The buffer can be prepared by dissolving 2.5 g of potassium dihydrogen phosphate and 2.5 g of dipotassium hydrogen phosphate trihydrate in 1000 mL of water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 25 °C.
- UV Detection: 254 nm.
3. Calibration:
- Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 to 50 µg/mL.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Adapted from Multi-Preservative Analysis in Meat Products
This protocol is based on a USDA method for the simultaneous determination of benzoic acid, sorbic acid, and parabens in meat.
1. Sample Preparation:
- Process the sample in a food processor to obtain a homogeneous mixture.
- Weigh 10 grams of the sample into a 50 mL polypropylene centrifuge tube.
- Add 35 mL of 80% ethanol, cap the tube, and shake to break up the sample.
- Place the tube on a shaker for 10 minutes at low speed and then centrifuge at 2000-2500 rpm for 5 minutes.
- Filter the supernatant through filter paper into a 100 mL volumetric flask.
- Repeat the extraction step and combine the extracts in the volumetric flask.
- Rinse the tube with 20 mL of 80% ethanol and add it to the filter paper.
- Adjust the final volume to 100 mL with 70% ethanol, stopper, and mix well.
- Filter 4-5 mL of the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Luna C-18(2), 15cm x 4.6mm ID, 5 µm).
- Mobile Phase: A gradient elution using:
- Mobile Phase A: 1.5% acetic acid + 1.5% ammonium acetate in deionized water.
- Mobile Phase B: 100% methanol.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 - 20 µL.
- UV Detection: 254 nm or 280 nm.
3. Calibration:
- Prepare stock standards of this compound in 70% ethanol.
- Prepare working standards by diluting the stock standard to achieve a concentration range relevant to the expected sample concentrations.
- Inject the standards and construct a calibration curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound in a food matrix.
Caption: Experimental workflow for HPLC analysis of this compound.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of Methyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape of pharmaceutical and food sciences, the accurate quantification of preservatives like methyl sorbate is paramount for ensuring product quality and safety. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques routinely employed for this purpose. This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Data Presentation: Performance Comparison
The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using HPLC and GC-MS. The data presented is a composite representation derived from validated methods for similar analytes.
| Parameter | HPLC (UV Detection) | GC-MS (SIM Mode) | Source(s) |
| Linearity (r²) | > 0.999 | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | [4] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | [5] |
| Precision (% RSD) | < 2% | < 5% | |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | |
| Sample Preparation | Simple dilution | May require derivatization | |
| Analyte Form | Intact molecule | Volatile derivative (if necessary) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample solution to a concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV or Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be buffered (e.g., with phosphate or acetate buffer) to a specific pH. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 262 nm (based on UV maxima of sorbates) |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 20 µL |
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. While this compound is reasonably volatile, derivatization may sometimes be employed to improve peak shape and thermal stability.
1. Sample Preparation and Derivatization (if necessary):
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract if necessary.
-
For derivatization, the extract can be treated with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the analyte to a more volatile trimethylsilyl ester.
2. Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification. Characteristic ions for this compound would be monitored (e.g., m/z 126, 111, 95, 67). |
3. Calibration:
-
Prepare a series of standard solutions of this compound (or its derivative) of known concentrations.
-
Inject each standard to establish a calibration curve based on the peak area of the target ion.
4. Quantification:
-
Inject the prepared sample extract.
-
Identify the analyte peak by its retention time and the presence of characteristic ions.
-
Quantify the concentration using the established calibration curve.
Mandatory Visualization
Caption: Comparative experimental workflows for HPLC and GC-MS analysis.
Caption: Logical considerations for selecting between HPLC and GC-MS.
References
A Comparative Analysis of Methyl Sorbate and Potassium Sorbate as Preservatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of preservation, the inhibition of microbial growth is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical and cosmetic products. Sorbates, as a class of preservatives, have long been favored for their broad-spectrum activity against yeasts and molds. Potassium sorbate, the potassium salt of sorbic acid, is a widely utilized preservative due to its high water solubility and established safety profile. This guide provides a comparative study of potassium sorbate and a less commonly used alternative, methyl sorbate, the methyl ester of sorbic acid. While direct comparative data is limited, this analysis synthesizes available information on their chemical properties, antimicrobial efficacy, mechanism of action, stability, and toxicity to offer a comprehensive overview for formulation scientists and researchers.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of preservatives is crucial for their effective incorporation into formulations. The primary distinction between this compound and potassium sorbate lies in their form and resulting solubility.
| Property | This compound | Potassium Sorbate |
| Chemical Formula | C7H10O2 | C6H7KO2 |
| Molecular Weight | 126.15 g/mol | 150.22 g/mol |
| Appearance | Colorless to light yellow liquid or white crystalline solid | White crystalline powder or granules |
| Solubility in Water | Slightly soluble[1] | Very soluble (58.2 g/100 mL at 20°C) |
| Odor | Fruity, sweet, anise-like[2] | Odorless or slight, characteristic odor |
Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The efficacy of sorbates is pH-dependent, with their activity being greater in acidic conditions where the undissociated form of sorbic acid predominates.
Potassium sorbate is known to be effective against a broad spectrum of molds and yeasts, and to a lesser extent, bacteria. Its efficacy is significantly reduced at pH values above 6.5.
Table of Postulated Comparative Antimicrobial Efficacy
| Microorganism | This compound (Predicted MIC) | Potassium Sorbate (Reported MIC) |
| Escherichia coli | Likely higher MIC than sorbic acid esters | >10000 µg/mL[5] |
| Staphylococcus aureus | Likely comparable to or lower than potassium sorbate | 2500 µg/mL |
| Candida albicans | Potentially effective, based on ester activity | - |
| Aspergillus niger | Potentially effective, based on ester activity | - |
Note: The MIC values for this compound are predictions based on the performance of other sorbic acid esters and require experimental verification.
Mechanism of Action
The antimicrobial action of sorbates is attributed to the undissociated sorbic acid molecule. The prevailing theory is that the lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane.
Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification can disrupt crucial metabolic functions, including enzymatic activity and nutrient transport, ultimately inhibiting microbial growth.
Caption: Workflow for MIC determination via broth microdilution.
Preservative Efficacy Test (Challenge Test)
Objective: To evaluate the effectiveness of the preservative system in a finished product against microbial challenge.
Methodology (Based on ISO 11930):
-
Product Preparation: Prepare samples of the final formulation containing the preservative to be tested.
-
Inoculum Preparation: Prepare standardized inocula of a panel of relevant microorganisms (e.g., P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis).
-
Inoculation: Inoculate the product samples with a known concentration of each test microorganism.
-
Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw samples from the inoculated products.
-
Neutralization and Plating: Neutralize the preservative in the sample using a suitable neutralizer and perform serial dilutions. Plate the dilutions onto appropriate agar media.
-
Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).
-
Evaluation: Compare the log reduction in microbial counts at each time point against the acceptance criteria defined in the standard.
Conclusion
Potassium sorbate remains a well-established and reliable preservative with a strong safety record and high water solubility, making it suitable for a wide range of aqueous formulations. This compound, while less studied as a dedicated preservative, shows potential based on the antimicrobial activity of other sorbic acid esters. Its lower water solubility and potential for hydrolysis are key formulation considerations that require further investigation.
For researchers and drug development professionals, the choice between these two preservatives will depend on the specific requirements of the formulation, including pH, solvent system, and desired shelf-life. The provided experimental protocols offer a framework for conducting direct comparative studies to generate the necessary data to make an informed decision. Further research into the antimicrobial spectrum, stability, and safety of this compound is warranted to fully elucidate its potential as a viable alternative or synergistic partner to potassium sorbate in preservative systems.
References
- 1. This compound | C7H10O2 | CID 5323650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 689-89-4 [chemicalbook.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
A Comparative Analysis of the Stability of Methyl Sorbate and Other Sorbate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of methyl sorbate and other short-chain alkyl sorbate esters, including ethyl sorbate, propyl sorbate, and butyl sorbate. The stability of these compounds is a critical factor in their application as preservatives and active pharmaceutical ingredients. This document summarizes available data on their hydrolytic, thermal, and oxidative stability, drawing parallels from closely related homologous ester series where direct comparative data for sorbates is limited. Detailed experimental protocols for assessing ester stability are also provided to facilitate further research.
Introduction
Sorbate esters are derivatives of sorbic acid, a widely used antimicrobial preservative. The esterification of sorbic acid with different alcohols yields compounds with varying physicochemical properties, including solubility, volatility, and stability. Understanding the relative stability of these esters is crucial for formulation development, ensuring product efficacy and shelf-life. The primary degradation pathways for sorbate esters are hydrolysis, oxidation, and thermal decomposition.
Data Presentation: A Comparative Overview
Table 1: Hypothesized Relative Stability of Sorbate Esters
| Sorbate Ester | Alkyl Group | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Relative Hydrolytic Stability | Expected Relative Thermal Stability | Expected Relative Oxidative Stability |
| This compound | Methyl (-CH₃) | 126.15 | ~180 | Highest | High | Moderate |
| Ethyl Sorbate | Ethyl (-C₂H₅) | 140.18 | ~195 | High | High | Moderate |
| Propyl Sorbate | Propyl (-C₃H₇) | 154.21 | ~210 | Moderate | Moderate | Moderate |
| Butyl Sorbate | Butyl (-C₄H₉) | 168.24 | ~225 | Lower | Moderate | Moderate |
Note: The expected relative stabilities are based on general trends observed for other homologous ester series and the known stability of sorbic acid. Experimental verification is required.
Discussion of Stability Profiles
Hydrolytic Stability
The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. The rate of this reaction is influenced by factors such as pH, temperature, and the chemical structure of the ester. For homologous series of esters, it has been observed that the rate of hydrolysis tends to increase with the increasing chain length of the alkyl group from the alcohol. This is attributed to steric and electronic effects.
Studies on homologous benzoate esters have shown that methyl benzoate is more stable to hydrolysis than ethyl, propyl, and butyl benzoates. This suggests that This compound is likely the most hydrolytically stable among the short-chain alkyl sorbates . This trend is attributed to the smaller size of the methyl group, which offers less steric hindrance at the reaction center.
Thermal Stability
Sorbic acid, the parent compound, is known to be relatively stable to heat, though it can undergo decomposition at elevated temperatures. Sorbic acid melts and decomposes under dynamic heating, while its salts decompose at higher temperatures without melting[1]. It is expected that the sorbate esters will exhibit similar thermal behavior, with their stability being influenced by the length of the alkyl chain. Generally, esters with longer alkyl chains may have slightly lower thermal stability due to the increased number of C-H bonds susceptible to thermal cleavage. However, without direct experimental data, this remains a hypothesis.
Oxidative Stability
The conjugated double bonds in the sorbic acid moiety of the esters make them susceptible to oxidation. This can lead to the formation of various degradation products, including aldehydes and ketones, which can impact the safety and sensory properties of a product. The oxidative stability of sorbate esters is expected to be primarily governed by the sorbic acid portion of the molecule. Factors that can accelerate oxidation include exposure to light, elevated temperatures, and the presence of metal ions. While the alkyl chain length is not expected to have a major impact on the inherent oxidative stability of the sorbic acid moiety, it could influence the physical properties of the ester, such as its susceptibility to autoxidation in different formulations.
Experimental Protocols
To rigorously compare the stability of this compound with other sorbate esters, the following experimental protocols are recommended.
1. Hydrolytic Stability Testing
-
Objective: To determine the rate of hydrolysis of each sorbate ester under controlled pH and temperature conditions.
-
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 5, 7, and 9).
-
Dissolve a known concentration of each sorbate ester in the respective buffer solutions.
-
Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, and 60°C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Quench the hydrolysis reaction immediately (e.g., by rapid cooling or neutralization).
-
Analyze the concentration of the remaining sorbate ester and the formation of sorbic acid using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculate the hydrolysis rate constant (k) and half-life (t½) for each ester at each condition.
-
2. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal decomposition profile of each sorbate ester.
-
Methodology:
-
Place a small, accurately weighed sample of the sorbate ester into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
3. Oxidative Stability Evaluation
-
Objective: To assess the susceptibility of each sorbate ester to oxidation.
-
Methodology:
-
Prepare solutions of each sorbate ester in a suitable solvent.
-
Expose the solutions to oxidative stress conditions, such as:
-
Exposure to a controlled source of UV light.
-
Addition of an oxidizing agent (e.g., hydrogen peroxide).
-
Bubbling with air or oxygen at an elevated temperature.
-
-
Monitor the degradation of the sorbate ester and the formation of oxidation products over time using analytical techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the formation of key oxidation markers, such as specific aldehydes or ketones.
-
Mandatory Visualizations
Caption: Experimental workflow for comparative stability testing of sorbate esters.
Caption: Hypothesized relationship between alkyl chain length and hydrolytic stability of sorbate esters.
Conclusion
References
Methyl Sorbate vs. Parabens: A Comparative Analysis of Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate antimicrobial preservative is critical to ensure the safety and stability of pharmaceutical and cosmetic products. This guide provides a comparative analysis of methyl sorbate and the widely used parabens, focusing on their antimicrobial activity, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The antimicrobial efficacy of a preservative is intrinsically linked to its mechanism of action. While both this compound and parabens exhibit broad-spectrum activity, their primary modes of disrupting microbial growth appear to differ.
Parabens: The antimicrobial action of parabens is thought to be multifaceted.[1] One proposed mechanism involves the disruption of bacterial membrane transport processes.[1] It is suggested that parabens can interfere with the synthesis of DNA and RNA.[1] The effectiveness of parabens increases with the length of their alkyl chain, with butylparaben showing the highest activity, followed by propylparaben, ethylparaben, and methylparaben.[1]
Caption: Proposed antimicrobial mechanism of parabens.
Sorbates: The antimicrobial activity of sorbates, including this compound, is largely attributed to the undissociated form of sorbic acid. Sorbates are thought to inhibit the growth of microorganisms by interfering with cellular enzymes, particularly those involved in carbohydrate metabolism. The effectiveness of sorbates is pH-dependent, with greater activity observed at lower pH values. The undissociated esters of sorbic acid, like this compound, are expected to maintain their activity over a wider pH range.[2]
Caption: Proposed antimicrobial mechanism of sorbates.
Antimicrobial Spectrum and Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a key quantitative measure of a preservative's antimicrobial efficacy. The tables below summarize the available MIC data for various parabens against common test organisms. It is important to note that directly comparable MIC data for this compound is limited in the available scientific literature. Sorbic acid and its salts are known to be effective against a wide range of molds and yeasts, and many bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Parabens against Bacteria
| Microorganism | Methylparaben (µg/mL) | Propylparaben (µg/mL) |
| Staphylococcus aureus | 2000 | 4000 |
| Pseudomonas aeruginosa | 2000 | 4000 |
| Escherichia coli | - | - |
| Bacillus subtilis | 100 - 800 | 100 - 800 |
Data for E. coli was not consistently available in the reviewed literature. Data for B. subtilis MIC range from a study where it was the most sensitive bacterium to preservatives.
Table 2: Minimum Inhibitory Concentration (MIC) of Parabens against Fungi
| Microorganism | Methylparaben (µg/mL) | Propylparaben (µg/mL) |
| Candida albicans | - | - |
| Aspergillus niger | - | - |
Specific MIC values for C. albicans and A. niger for individual parabens were not consistently available for a direct comparison in the reviewed literature. However, it is reported that the MICs of methylparaben ranged from 50-200 µg/mL against fungal strains, indicating a strong inhibitory effect at low concentrations.
Experimental Protocols: Determining Antimicrobial Efficacy
The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a preservative.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that completely inhibits visible growth of the microorganism is recorded as the MIC.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps in the Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the preservative (this compound or paraben) is prepared in a suitable solvent.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the preservative is performed in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the diluted preservative is inoculated with the standardized microbial suspension. Control wells (no preservative and no inoculum) are also included.
-
Incubation: The inoculated plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the preservative at which there is no visible growth.
Conclusion
Both this compound and parabens are effective antimicrobial preservatives with distinct mechanisms of action. Parabens have a long history of use and their antimicrobial efficacy, which increases with alkyl chain length, is well-documented against a broad spectrum of bacteria and fungi. While quantitative data for a direct comparison with this compound is sparse, the established activity of sorbic acid and its salts suggests that this compound is likely to be particularly effective against molds and yeasts. The choice between these preservatives will depend on various factors including the specific formulation, desired pH range, and the target microorganisms. Further comparative studies providing direct MIC values for this compound against a standardized panel of microbes are warranted to allow for a more definitive quantitative comparison with the paraben family.
References
efficacy of methyl sorbate in comparison to natural preservatives like natamycin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms
In the realm of food preservation and drug formulation, the choice of antimicrobial agent is critical to ensuring product safety and stability. This guide provides a detailed comparison of methyl sorbate, a synthetic preservative, and natamycin, a natural antifungal agent. The following sections present quantitative efficacy data, in-depth experimental protocols, and visualizations of their mechanisms of action to assist researchers and professionals in making informed decisions.
While this compound is recognized for its antimicrobial properties, specific quantitative data on its efficacy is limited in publicly available research. Therefore, for the purpose of this comparison, data for potassium sorbate and sorbic acid will be used as a proxy, as they are closely related compounds that function on the same active moiety, sorbic acid.
Quantitative Efficacy: A Tabular Comparison
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of sorbates (represented by potassium sorbate/sorbic acid) and natamycin against a range of common food spoilage microorganisms. Lower MIC values indicate higher efficacy.
| Preservative | Microorganism | MIC (µg/mL) | Food Matrix/Medium | Reference(s) |
| Sorbates | Aspergillus sp. | >400 | Pour Plate Method | [1] |
| Penicillium sp. | <100 | Pour Plate Method | [1] | |
| Cladosporium sp. | <100 | Pour Plate Method | [1] | |
| Trametes sp. | <100 | Pour Plate Method | [1] | |
| Saccharomyces cerevisiae | Varies (effective at 0.025% - 0.1%) | General Food Use | [2] | |
| Bacillus cereus | 400 | Pour Plate Method | ||
| Escherichia coli | <100 | Pour Plate Method | ||
| Staphylococcus aureus | <100 | Pour Plate Method | ||
| Natamycin | Most Molds | 0.5 - 6.0 | General | |
| Most Yeasts | 1.0 - 5.0 | General | ||
| Aspergillus fumigatus | 5.08 (average) | Potato Dextrose Agar | ||
| Aspergillus parasiticus | 40.1 (average) | Potato Dextrose Agar | ||
| Penicillium digitatum | 1.54 (EC50) | - | ||
| Penicillium expansum | 1.14 (EC50) | - | ||
| Saccharomyces cerevisiae | 50 | - |
Note: The efficacy of sorbates is highly dependent on pH, with increased effectiveness at lower pH values (below 6.5).
Mechanisms of Antimicrobial Action
The fundamental difference in the preservative action of sorbates and natamycin lies in their molecular targets and mechanisms of inhibition.
Sorbic Acid/Sorbates: The antimicrobial action of sorbates is multifaceted. In their undissociated form, they can pass through the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, they dissociate, leading to a decrease in intracellular pH and subsequent inhibition of critical metabolic pathways. Sorbates are known to inhibit various enzymes, including those involved in carbohydrate metabolism and the citric acid cycle. They can also interfere with cell membrane function and transport systems.
Natamycin: Natamycin is a polyene macrolide that specifically targets ergosterol, a key sterol component of fungal cell membranes. By binding to ergosterol, natamycin disrupts the membrane's integrity and function. This binding is highly specific to fungi, as bacteria lack sterols in their membranes, and animal cells contain cholesterol instead of ergosterol, rendering natamycin ineffective against bacteria and less toxic to humans. Unlike some other polyenes, natamycin does not necessarily cause pore formation and leakage of cellular contents but rather inhibits membrane-dependent processes.
Below are diagrams illustrating the proposed mechanisms of action for both preservatives.
Experimental Protocols for Efficacy Assessment
The determination of a preservative's efficacy relies on standardized microbiological methods. The following protocols are fundamental to generating the comparative data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Methodology:
-
Preparation of Preservative Stock Solutions: A concentrated stock solution of this compound or natamycin is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the preservative are made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 35°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for yeasts).
-
Observation: The MIC is determined as the lowest concentration of the preservative in which no visible growth (turbidity) is observed.
Challenge Test (Preservative Efficacy Testing)
Challenge tests are designed to evaluate the effectiveness of a preservative system in a specific product formulation by intentionally introducing microorganisms and monitoring their survival over time.
Methodology:
-
Product Inoculation: Multiple samples of the product containing the preservative are individually inoculated with a high concentration (e.g., 10^5-10^6 CFU/g or mL) of a panel of relevant microorganisms (typically including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold).
-
Incubation: The inoculated samples are stored at a specified temperature (e.g., ambient room temperature) for a defined period (e.g., 28 days).
-
Sampling and Enumeration: At predetermined intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample, and the number of viable microorganisms is determined using standard plating techniques.
-
Evaluation: The preservative system is deemed effective if it meets the specified acceptance criteria, which typically involve a significant reduction in the microbial population over time and no subsequent increase in numbers.
Conclusion
Both sorbates and natamycin are effective preservatives, but their optimal applications differ based on their spectrum of activity and mechanism of action. Sorbates offer broad-spectrum protection against yeasts, molds, and some bacteria, with their efficacy being pH-dependent. Natamycin, on the other hand, is a highly specific and potent antifungal agent with no activity against bacteria. The choice between these preservatives will depend on the specific application, the target microorganisms, the pH of the product, and regulatory considerations. The experimental protocols outlined provide a framework for conducting rigorous, data-driven comparisons to guide the selection of the most appropriate preservative for a given formulation.
References
- 1. The efficacy of sodium benzoate and potassium sorbate in inhibiting the growth of food fungi and bacteria - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. A comparative study on the antifungal effect of potassium sorbate, chitosan, and nano-chitosan against Rhodotorula mucilaginosa and Candida albicans in skim milk acid-coagulated (Karish) cheese - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects: A Comparative Guide to Methyl Sorbate and Other Preservatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that exhibit synergistic effects. This guide provides a comparative analysis of the potential synergistic antimicrobial activity of methyl sorbate alongside established preservatives like potassium sorbate, sodium benzoate, and propionates. While direct experimental data on the synergistic effects of this compound is limited, this document extrapolates its potential based on the known activities of related sorbate compounds and offers a framework for future research.
Introduction to Antimicrobial Synergy
Synergism in antimicrobial activity occurs when the combined effect of two or more agents is significantly greater than the sum of their individual effects. This can lead to lower required doses of each agent, potentially reducing toxicity and minimizing the development of resistance. A common method to quantify synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.
Comparative Analysis of Preservative Synergies
While data on this compound is sparse, studies on other sorbates, benzoates, and propionates provide a basis for comparison and suggest potential avenues for research into this compound's synergistic capabilities.
Sorbates: Known Synergies and the Potential of this compound
Potassium sorbate, a widely used food preservative, has demonstrated synergistic effects when combined with other antimicrobial agents. For instance, synergistic action has been observed between potassium sorbate and sodium nitrite against several bacterial and fungal species.[1] The combination of sodium nitrite and potassium sorbate showed synergistic effects against Bacillus mucoides, Pseudomonas aeruginosa, and Escherichia coli.[2]
Esters of sorbic acid, such as this compound, are of particular interest due to their chemical properties. Esterification of sorbic acid can enhance its antimicrobial properties.[3] For example, isopropyl sorbate has been shown to possess outstanding antimicrobial properties compared to sorbic acid and potassium sorbate.[4] While direct studies on this compound's synergy are lacking, its structural similarity to other effective sorbic acid esters suggests it may also exhibit enhanced antimicrobial activity and potential for synergistic combinations. The primary mechanism of action for sorbates involves the inhibition of microbial enzymes and disruption of cell membrane function.[5]
Benzoates: A History of Combination Use
Sodium benzoate is another prevalent preservative that is often used in combination with potassium sorbate to achieve a broader spectrum of antimicrobial activity. This combination is particularly effective in acidic conditions. Synergistic interactions have been reported between sodium nitrite and sodium benzoate against Escherichia coli, Staphylococcus aureus, Bacillus mycoides, and Candida albicans, with Fractional Inhibitory Concentration (FIC) indices ranging from 0.31 to 0.5. However, some studies have found no synergistic effect when combining sodium benzoate and potassium sorbate against certain molds like Aspergillus niger and Penicillium notatum.
Propionates: Emerging Evidence of Synergy
Propionic acid and its salts are effective antimicrobial agents, particularly against molds. Recent studies have begun to explore their synergistic potential. For instance, a combination of propionate with a triple antibiotic cocktail (metronidazole, minocycline, and ciprofloxacin) resulted in further growth inhibition of Enterococci, suggesting a cooperative effect. The antimicrobial action of propionate is associated with intracellular acidification.
Quantitative Data on Synergistic Effects
The following tables summarize the available quantitative data on the synergistic effects of the discussed preservatives. It is important to note the absence of specific data for this compound, highlighting a significant research gap.
Table 1: Synergistic Effects of Sorbate Derivatives with Other Antimicrobials
| Sorbate Derivative | Combination Agent | Target Microorganism(s) | FIC Index | Reference(s) |
| Potassium Sorbate | Sodium Nitrite | Bacillus mucoides, Pseudomonas aeruginosa, Escherichia coli | Synergistic (qualitative) | |
| This compound | N/A | Data not available | N/A |
Table 2: Synergistic Effects of Benzoates with Other Antimicrobials
| Benzoate Derivative | Combination Agent | Target Microorganism(s) | FIC Index | Reference(s) |
| Sodium Benzoate | Sodium Nitrite | Escherichia coli, Staphylococcus aureus, Bacillus mycoides, Candida albicans | 0.31 - 0.5 |
Table 3: Synergistic Effects of Propionates with Other Antimicrobials
| Propionate Derivative | Combination Agent | Target Microorganism(s) | Effect | Reference(s) |
| Propionate | Triple Antibiotics (metronidazole, minocycline, ciprofloxacin) | Enterococci | Further growth inhibition |
Experimental Protocols
The checkerboard assay is a standard in vitro method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions for both agents. One agent is diluted horizontally, and the other is diluted vertically. This creates wells with various concentration combinations of the two agents. Include control wells with each agent alone and a growth control well without any antimicrobial agents.
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) in a suitable broth medium. Add the inoculum to all wells of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth of the microorganism.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Visualizing Mechanisms and Workflows
General Antimicrobial Mechanism of Sorbic Acid and its Esters
The antimicrobial activity of sorbates, including this compound, is primarily attributed to their ability to disrupt microbial cellular processes in their undissociated form.
Caption: Proposed mechanism of sorbate antimicrobial action.
Experimental Workflow for a Checkerboard Assay
The following diagram illustrates the key steps involved in performing a checkerboard assay to assess antimicrobial synergy.
Caption: Workflow for assessing antimicrobial synergy.
Conclusion and Future Directions
While the synergistic potential of this compound remains largely unexplored, the existing data on other sorbates, benzoates, and propionates provide a strong rationale for investigating its combinatorial effects with other antimicrobial agents. The enhanced antimicrobial activity observed in other sorbic acid esters suggests that this compound could be a promising candidate for such studies. Future research should focus on conducting systematic checkerboard assays to quantify the synergistic or antagonistic interactions of this compound with a broad range of antibiotics and antifungals. Elucidating the specific molecular mechanisms underlying any observed synergies will be crucial for the rational design of novel and effective combination therapies to combat antimicrobial resistance.
References
Performance Showdown: Methyl Sorbate in the Landscape of Food Preservation
A Comparative Guide for Researchers and Food Industry Professionals
In the continuous effort to enhance food safety and extend shelf life, chemical preservatives play a pivotal role. Among these, sorbates are a well-established class of antimicrobial agents effective against a broad spectrum of molds, yeasts, and some bacteria. This guide provides a comparative evaluation of methyl sorbate's performance in various food systems, contextualized against its more commonly used counterpart, potassium sorbate. While this compound is recognized as a preservative and flavoring agent, a notable gap exists in publicly available, direct comparative studies on its efficacy versus other preservatives in specific food matrices.[1] This guide synthesizes the available data on sorbates, focusing on the well-documented performance of potassium sorbate as a benchmark, and outlines the experimental protocols necessary for a thorough evaluation of this compound.
Sorbates at a Glance: A Comparison
Sorbates, including this compound and potassium sorbate, are valued for their effectiveness in preventing the growth of a wide range of microorganisms that can cause food spoilage.[2] Their primary mechanism of action involves inhibiting the enzymatic activity within microbial cells, thereby preventing their growth and reproduction.[3] The selection of a specific sorbate often depends on the food system's properties, such as pH and water content, as well as the desired sensory characteristics of the final product.
| Preservative | Chemical Formula | Primary Applications | Key Characteristics |
| This compound | C7H10O2 | Flavoring agent, preservative in beverages and confections.[1] | Possesses a fruity aroma; its performance as a preservative is less documented in public literature compared to potassium sorbate. |
| Potassium Sorbate | C6H7KO2 | Dairy products (cheese, yogurt), baked goods, beverages, and fruit preparations.[4] | Highly soluble in water, making it suitable for a wide range of liquid and semi-solid foods; generally regarded as safe (GRAS). |
| Sodium Benzoate | C7H5NaO2 | Acidic foods such as carbonated drinks, jams, and salad dressings. | Highly effective in acidic conditions (low pH). |
| Natamycin | C33H47NO13 | Primarily used on the surface of cheeses and other dairy products to inhibit mold growth. | A natural antifungal agent produced by Streptomyces natalensis. |
Antimicrobial Efficacy: A Focus on Sorbates
The effectiveness of sorbates is significantly influenced by the pH of the food product. They are most active in their undissociated acid form, which predominates in acidic conditions (pH below 6.5). This undissociated form can more easily penetrate the cell membranes of microorganisms.
Performance in Dairy Products
Potassium sorbate is widely used in dairy products like cheese and yogurt to prevent the growth of molds and yeasts that can cause spoilage. Studies have shown that potassium sorbate can effectively extend the shelf life of these products without significantly altering their sensory properties. For instance, in yogurt, the addition of sorbates via fruit preparations helps maintain product stability and safety.
Application in Beverages
In the beverage industry, potassium sorbate is a common preservative in fruit juices, soft drinks, and wines to inhibit fermentation by yeast and the growth of mold. Its high solubility in water makes it an ideal choice for these liquid systems.
Use in Baked Goods
Baked goods are susceptible to mold growth due to their moisture content. Sorbates, particularly potassium sorbate, are effective in preventing mold spoilage in products like bread and pastries. However, since sorbic acid can inhibit the activity of yeast used for leavening, it is often applied in encapsulated forms or as a surface spray on baked goods.
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of this compound and compare it with other preservatives, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a preservative that prevents the visible growth of a microorganism. This is a fundamental test to quantify the antimicrobial efficacy of a substance.
Broth Dilution Method
-
Preparation of Microorganism: A standardized inoculum of the target microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae) is prepared.
-
Serial Dilution: A series of dilutions of the preservative (e.g., this compound) are made in a liquid growth medium (broth) in test tubes or microtiter plates.
-
Inoculation: Each dilution is inoculated with the standardized microorganism suspension.
-
Incubation: The inoculated tubes or plates are incubated under optimal growth conditions for the microorganism.
-
Observation: The tubes or wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The lowest concentration of the preservative that shows no visible growth is recorded as the MIC.
Figure 1. Workflow for MIC determination using the broth dilution method.
Agar Diffusion Method
-
Plate Preparation: A petri dish containing a solid growth medium (agar) is uniformly inoculated with the target microorganism.
-
Preservative Application: A sterile paper disc impregnated with a known concentration of the preservative is placed on the agar surface. Alternatively, a well can be cut into the agar and filled with the preservative solution.
-
Incubation: The plate is incubated under conditions that promote microbial growth.
-
Zone of Inhibition: If the preservative is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear area around the disc or well known as the "zone of inhibition." The diameter of this zone is measured to assess the antimicrobial activity.
Preservative Efficacy Testing (Challenge Test)
This test evaluates the effectiveness of a preservative in a specific food product over time.
-
Product Inoculation: The food product containing the preservative is intentionally inoculated with a known concentration of relevant spoilage microorganisms.
-
Incubation and Sampling: The inoculated product is stored under specified conditions, and samples are taken at predetermined intervals (e.g., 7, 14, and 28 days).
-
Microbial Enumeration: The number of viable microorganisms in each sample is determined using standard plating techniques.
-
Evaluation: The reduction in the microbial population over time is calculated and compared to established criteria to determine the preservative's efficacy.
Figure 2. Experimental workflow for a preservative efficacy (challenge) test.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for quantifying the concentration of sorbates in food matrices. This is crucial for ensuring that the preservative is present at an effective level without exceeding regulatory limits.
General HPLC Protocol for Sorbate Analysis
-
Sample Preparation: The food sample is homogenized and the sorbate is extracted using an appropriate solvent.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). The mobile phase, typically a mixture of a buffer and an organic solvent, separates the components of the extract.
-
Detection: A UV detector is commonly used to detect sorbates as they absorb light in the UV spectrum.
-
Quantification: The concentration of the sorbate is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
Conclusion and Future Directions
While this compound is an approved food additive used for its flavoring and preservative properties, there is a clear need for more comprehensive, publicly available research to quantify its antimicrobial efficacy in direct comparison with other widely used preservatives like potassium sorbate across a variety of food systems. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations. By generating this data, food scientists and manufacturers can make more informed decisions about the most effective and appropriate preservative strategies for their products, ensuring both safety and quality. Further research should focus on determining the MIC of this compound against a broad range of food spoilage microorganisms and conducting challenge tests in specific food matrices such as dairy, beverages, and baked goods.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl Sorbate in a Laboratory Setting
The proper disposal of methyl sorbate, a combustible liquid utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific guidelines and local regulations, is critical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is essential to be familiar with the immediate safety measures associated with this compound. The compound is classified as a Category 4 combustible liquid, and some sources indicate it may cause skin and eye irritation[1][2]. Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing[1].
In Case of Accidental Release:
-
Small Spills: For minor spills, absorb the chemical with an inert material such as vermiculite, sand, or cat litter. All contaminated spill cleanup materials must be collected and managed as hazardous waste[3][4].
-
Ventilation: Ensure the area is well-ventilated.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.
-
Emergency Equipment: An accessible safety shower and eye wash station should be available in the laboratory.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is strictly prohibited to dispose of organic solvents like this compound down the drain.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound."
-
Do not mix this compound with incompatible materials. It should be kept away from strong acids, alkalis, and strong oxidizing or reducing agents.
-
Collect this compound in a dedicated waste container, often categorized with other non-halogenated organic solvents.
Step 2: Selecting and Labeling the Waste Container
-
Container Type: Use a chemically compatible container, preferably plastic, that is in good condition with no leaks or cracks. The container must have a secure, screw-on cap to prevent the escape of vapors.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration or percentage if it is part of a mixture.
-
The name and contact information of the generating researcher or lab.
-
Relevant hazard pictograms (e.g., flammable).
-
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Waste Pickup: Once the container is full (do not exceed 75-90% capacity to allow for expansion) or has been accumulating for the maximum time allowed by your institution (e.g., 9 months), arrange for its collection.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to request a waste pickup. Follow their specific procedures for scheduling a collection.
Quantitative Data Summary
This table provides key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source(s) |
| GHS Hazard Classification | Combustible Liquid (Category 4) | |
| CAS Number | 1515-80-6 / 689-89-4 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Storage Temperature | 0 - 8 °C (recommended for product) | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Satellite Accumulation Limit | Max. 55 gallons of hazardous waste | |
| Acute Hazardous Waste Limit | Max. 1 quart (if applicable) |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Methyl Sorbate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling methyl sorbate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a culture of safety and build trust in your laboratory practices.
This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Safety Measures
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eyewash stations, are the first line of defense.[1] In conjunction with these, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][3] | Protects against splashes and airborne droplets that can cause eye irritation. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may lead to irritation. |
| Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or when dealing with aerosols or mists. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Experimental Protocol: Safe Handling of this compound
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible and operational.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid direct contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.
-
Avoid the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
3. Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Some sources recommend storage at 0-8°C or in a cool, dark place (<15°C).
4. Accidental Release:
-
In case of a spill, evacuate personnel to a safe area.
-
Wear full personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage if safe to do so.
-
Absorb the spill with an inert, non-combustible material like diatomite or universal binders.
-
Decontaminate the surface by scrubbing with alcohol.
-
Collect the absorbed material and contaminated items in a suitable container for disposal.
5. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of it down the drain or into the environment.
-
Use a licensed professional waste disposal service to dispose of this material.
Below is a diagram illustrating the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
